Sgk1-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-5-chloro-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKHTWASHUKHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of Sgk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Sgk1-IN-1, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). This document details the experimental protocols for its synthesis and characterization, summarizes key quantitative data, and visualizes the relevant biological pathways and discovery workflows.
Introduction to SGK1 and Its Inhibition
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase and a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Activation of SGK1 is a multi-step process initiated by growth factors or hormones, leading to its phosphorylation by mTORC2 and PDK1.[1][3][4] Once activated, SGK1 regulates a multitude of cellular processes, including ion channel activity, cell proliferation, and apoptosis, by phosphorylating various downstream targets such as N-Myc downstream-regulated gene 1 (NDRG1), forkhead box protein O3 (FOXO3a), and NEDD4-2.[1][5] Dysregulation of SGK1 activity has been implicated in numerous pathologies, including cancer, hypertension, and diabetic nephropathy, making it an attractive target for therapeutic intervention.[6]
This compound emerged from a focused drug discovery effort to identify potent and selective small-molecule inhibitors of SGK1. Its discovery has provided a valuable chemical probe to investigate the physiological and pathological roles of SGK1.
Discovery of this compound: A Workflow-Driven Approach
The discovery of this compound was the result of a structured drug discovery workflow that began with computational screening and progressed through hit-to-lead optimization.
The process was initiated with a ligand-based virtual screening, using known SGK1 inhibitors as templates. This led to the identification of initial hits which were then subjected to structure-activity relationship (SAR) studies. Through scaffold hopping and the synthesis of a focused library of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides, researchers were able to significantly improve potency and selectivity. This compound (designated as compound 21d in the primary literature) was identified as a lead candidate due to its high potency, excellent selectivity, and favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][7]
Synthesis of this compound
The synthesis of this compound and its analogs was achieved through a multi-step synthetic route. The key steps involve a Suzuki coupling followed by a cyclization to form the pyrazolopyrazine core, and a final sulfonylation.
Detailed Experimental Protocol for the Synthesis of this compound
The synthesis of 3-chloro-4-fluoro-N-(4-(3-methyl-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl)benzenesulfonamide (this compound) is performed as follows:
Step 1: Synthesis of 6-(4-aminophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine
-
To a solution of 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine (1 equivalent) in a mixture of 1,4-dioxane and water is added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 equivalents).
-
Palladium(II) acetate (0.1 equivalents) and SPhos (0.2 equivalents) are added, followed by the addition of potassium carbonate (3 equivalents).
-
The reaction mixture is heated under an inert atmosphere at 100 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 6-(4-aminophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine.
Step 2: Synthesis of 3-chloro-4-fluoro-N-(4-(3-methyl-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl)benzenesulfonamide (this compound)
-
To a solution of 6-(4-aminophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine (1 equivalent) in pyridine is added 3-chloro-4-fluorobenzenesulfonyl chloride (1.1 equivalents) at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then poured into ice water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried under vacuum to afford the final product, this compound.
Quantitative Data and Biological Activity
This compound demonstrates high potency for SGK1 and significant selectivity over the closely related SGK2 and SGK3 isoforms, as well as other kinases.
| Compound | Target | IC50 (nM) at 10 µM ATP | IC50 (nM) at 500 µM ATP |
| This compound | SGK1 | < 15 | < 15 |
| SGK2 | 128 | 1200 | |
| SGK3 | 3100 | >10000 | |
| Analog 21a | SGK1 | < 15 | < 15 |
| Analog 21b | SGK1 | < 15 | 22 |
| Analog 21c | SGK1 | < 15 | 35 |
Data sourced from Halland N, et al. ACS Med Chem Lett. 2014.[3]
Key Signaling Pathways and Experimental Workflows
SGK1 Signaling Pathway
The diagram below illustrates the canonical SGK1 signaling cascade, from upstream activation by PI3K to the phosphorylation of downstream substrates.
Experimental Workflow for Biochemical and Cellular Assays
The following diagram outlines the typical workflow for evaluating SGK1 inhibitors like this compound.
Detailed Experimental Protocols
ADP-Glo™ Kinase Assay for SGK1 Inhibition
This biochemical assay quantifies SGK1 activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagents and Materials:
-
Recombinant active SGK1 enzyme
-
SGK1 substrate peptide (e.g., AKTide-2T)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution.
-
Add 2 µL of a solution containing the SGK1 enzyme and substrate peptide in assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration typically 10 µM).
-
Incubate for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cellular Assay for SGK1 Target Engagement (Phospho-NDRG1/GSK3β Western Blot)
This assay assesses the ability of this compound to inhibit SGK1 activity within a cellular context by measuring the phosphorylation of its downstream targets.
-
Cell Culture:
-
Culture U2OS (human osteosarcoma) cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[8]
-
-
Procedure:
-
Seed U2OS cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the SGK1 pathway by adding a suitable agonist (e.g., 100 nM insulin) for 30 minutes.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-NDRG1 (Thr346) or phospho-GSK3β (Ser9) overnight at 4°C. Also, probe separate blots or stripped blots with antibodies against total NDRG1, total GSK3β, and a loading control (e.g., β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a potent and selective inhibitor of SGK1, developed through a systematic drug discovery process. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of kinase drug discovery and for those utilizing this compound as a chemical probe to further elucidate the roles of SGK1 in health and disease. The continued study of SGK1 and the development of novel inhibitors hold significant promise for future therapeutic advancements.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolytic cleavage and truncation of NDRG1 in human prostate cancer cells, but not normal prostate epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-NDRG1 (Thr346) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
The Pivotal Role of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that has emerged as a critical node in a multitude of cellular signaling pathways. As a member of the AGC (PKA/PKG/PKC) family of kinases, SGK1 shares structural and functional similarities with the well-studied Akt/PKB kinases.[1] However, a growing body of evidence highlights its unique, Akt-independent roles downstream of the phosphoinositide 3-kinase (PI3K) pathway.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of SGK1 in cell signaling, its upstream activation mechanisms, its diverse downstream targets, and its implications in physiology and disease. We present a comprehensive overview of its involvement in key cellular processes such as ion channel regulation, cell survival and proliferation, metabolism, and therapeutic resistance. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating SGK1 as a potential therapeutic target.
Introduction to SGK1
Initially identified as a gene rapidly transcribed in response to serum and glucocorticoids, SGK1 is ubiquitously expressed across various tissues.[1][4] Its expression and activity are tightly regulated by a diverse array of stimuli, including hormones (e.g., insulin, glucocorticoids, mineralocorticoids), growth factors, and cellular stressors such as osmotic shock and DNA damage.[4][5][6] Functionally, SGK1 is a key regulator of a wide range of cellular processes, including ion transport, cell growth and survival, metabolism, and inflammation.[7][8] Its dysregulation has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, hypertension, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4][9]
Upstream Regulation and Activation of SGK1
The activation of SGK1 is a multi-step process involving both transcriptional and post-translational modifications.
2.1. Transcriptional Regulation:
The transcription of the SGK1 gene is induced by a variety of stimuli, leading to a rapid increase in SGK1 mRNA and protein levels. Key transcriptional regulators include:
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Hormone Receptors: Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) are potent inducers of SGK1 transcription.[4][10]
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Stress-Related Transcription Factors: p53 and Heat Shock Factor (HSF) can upregulate SGK1 expression in response to cellular stress.[5][10]
-
Other Transcription Factors: cAMP response element-binding protein (CREB), Signal Transducers and Activators of Transcription (STATs), and Nuclear Factor kappa B (NF-κB) also contribute to the regulation of SGK1 transcription.[10]
2.2. Post-Translational Activation:
The catalytic activity of the SGK1 protein is primarily regulated by phosphorylation through the PI3K signaling pathway. This activation cascade is initiated by growth factors or hormones binding to their respective receptors.
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PI3K-Dependent Activation: The binding of ligands such as insulin or growth factors to their receptors activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4]
-
PDK1 and mTORC2 Phosphorylation: PIP3 acts as a second messenger, recruiting phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2) to the plasma membrane.[4][11] mTORC2 phosphorylates SGK1 at Serine 422 (S422) in its hydrophobic motif. This phosphorylation event creates a docking site for PDK1, which then phosphorylates SGK1 at Threonine 256 (T256) in its activation loop, leading to full activation of the kinase.[4][11][12]
The following diagram illustrates the canonical activation pathway of SGK1.
Downstream Effectors and Cellular Functions of SGK1
Activated SGK1 phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular processes.
3.1. Regulation of Ion Channels and Transporters:
A primary and well-established role of SGK1 is the regulation of ion channels and transporters, impacting processes like renal sodium reabsorption, neuronal excitability, and cell volume regulation.[5][9] SGK1 modulates the activity of these proteins through several mechanisms, most notably by phosphorylating and inhibiting the E3 ubiquitin ligase Nedd4-2.[7] This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to their increased abundance at the cell surface.
| Ion Channel/Transporter | Effect of SGK1 | Mechanism | Physiological Relevance |
| ENaC (Epithelial Na+ Channel) | ↑ Activity | Phosphorylation of Nedd4-2, preventing ENaC ubiquitination and degradation.[7][13] | Renal Na+ reabsorption, blood pressure regulation.[7][9] |
| ROMK (Renal Outer Medullary K+ Channel) | ↑ Activity | - | Renal K+ secretion.[9] |
| Kv Channels (e.g., Kv1.3, Kv1.5, Kv7.1) | ↑ Activity | - | Cardiac action potential, cell proliferation.[9][14] |
| SCN5A (Voltage-gated Na+ Channel) | ↑ Activity | - | Cardiac excitability.[9] |
| SGLT1 (Sodium-Glucose Cotransporter 1) | ↑ Activity | - | Intestinal glucose absorption.[15] |
| EAATs (Excitatory Amino Acid Transporters) | ↑ Activity | - | Neurotransmitter uptake.[8] |
3.2. Cell Survival and Proliferation:
SGK1 plays a significant pro-survival and pro-proliferative role, often in parallel with the Akt pathway.[1][2] It promotes cell survival by phosphorylating and inactivating pro-apoptotic factors and by activating pro-survival transcription factors.
-
Inhibition of Apoptosis: SGK1 can phosphorylate and inhibit the Forkhead box O (FOXO) transcription factor, FOXO3a.[4] Phosphorylated FOXO3a is sequestered in the cytoplasm, preventing it from transcribing pro-apoptotic genes.
-
Regulation of Cell Cycle: SGK1 can influence cell cycle progression by phosphorylating and regulating the activity of cell cycle inhibitors such as p21.[1]
-
Activation of Pro-Survival Pathways: SGK1 can activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[8]
The following diagram depicts the role of SGK1 in promoting cell survival.
3.3. Role in Metabolism:
SGK1 is increasingly recognized as a key player in metabolic regulation, particularly in insulin signaling and glucose homeostasis.[16][17]
-
Insulin Signaling: While Akt is the primary mediator of insulin's metabolic effects, SGK1 also plays a role. In some contexts, SGK1 can promote insulin sensitivity and glucose uptake.[18][19] However, other studies suggest that chronic SGK1 activation can lead to insulin resistance, in part by inhibiting AMP-activated protein kinase (AMPK).[16][17]
-
Glucose Transport: SGK1 can stimulate glucose uptake by promoting the translocation of glucose transporters (e.g., GLUT1, GLUT4) to the plasma membrane.[8]
-
Adipogenesis: SGK1 is involved in adipocyte differentiation and the development of obesity.[10][15]
3.4. Involvement in Cancer and Therapeutic Resistance:
Aberrant SGK1 expression and activity are frequently observed in various cancers, where it contributes to tumor growth, metastasis, and resistance to therapy.[1][20]
-
Tumorigenesis: SGK1 can promote cancer cell proliferation, survival, and invasion.[1][21] It is considered a crucial component of an Akt-independent pathway that is essential for PI3K-mediated tumor development.[2][22]
-
Therapeutic Resistance: Upregulation of SGK1 has been identified as a mechanism of resistance to both chemotherapy and targeted therapies, including PI3K and Akt inhibitors.[2][23] By providing a parallel survival signal, SGK1 can compensate for the inhibition of other pro-survival pathways.
Experimental Protocols for Studying SGK1
4.1. In Vitro Kinase Assay for SGK1 Activity:
This protocol describes a method to measure the kinase activity of SGK1 using a recombinant substrate.
Materials:
-
Recombinant active SGK1
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Recombinant substrate (e.g., Crosstide, a synthetic peptide substrate for SGK1)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture by combining kinase buffer, recombinant SGK1, and the substrate peptide.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of SGK1 based on the amount of incorporated phosphate and the amount of enzyme used.
4.2. Western Blotting for SGK1 Phosphorylation:
This protocol outlines the detection of phosphorylated (active) SGK1 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SGK1 (Ser422), anti-phospho-SGK1 (Thr256), anti-total SGK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated SGK1 to total SGK1.
The following diagram illustrates a typical western blotting workflow.
SGK1 as a Therapeutic Target
The integral role of SGK1 in the pathophysiology of numerous diseases has made it a compelling target for drug development.
5.1. SGK1 Inhibitors:
Several small molecule inhibitors of SGK1 have been developed and are being investigated in preclinical and clinical studies. These inhibitors typically target the ATP-binding pocket of the kinase domain.
| Inhibitor | IC50 | Selectivity | Therapeutic Area |
| GSK650394 | 62 nM | Selective for SGK1 | Cancer, Neurodegeneration[24][25] |
| EMD638683 | 3 µM | Highly selective for SGK1 | Cancer, Diabetes[16][25] |
| SI113 | 600 nM | Selective for SGK1 | Cancer[24][25] |
5.2. Therapeutic Strategies:
-
Monotherapy: In diseases where SGK1 is a primary driver, such as certain cancers or metabolic disorders, SGK1 inhibitors may be effective as monotherapy.
-
Combination Therapy: A particularly promising approach is the use of SGK1 inhibitors in combination with other targeted therapies. For example, combining SGK1 inhibitors with PI3K or Akt inhibitors could overcome resistance mechanisms and lead to more durable responses in cancer treatment.[2][22]
Conclusion and Future Directions
SGK1 is a pleiotropic kinase that plays a central role in a wide range of cellular signaling pathways. Its involvement in critical cellular processes such as ion transport, cell survival, and metabolism, and its dysregulation in numerous diseases, underscore its importance as a subject of continued research and as a potential therapeutic target. While significant progress has been made in understanding the biology of SGK1, several areas warrant further investigation. Future research should focus on elucidating the context-dependent functions of SGK1, identifying novel substrates and interacting partners, and developing more potent and selective inhibitors for clinical use. A deeper understanding of the intricate signaling networks regulated by SGK1 will undoubtedly pave the way for novel therapeutic strategies for a host of human diseases.
References
- 1. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGK1: The Dark Side of PI3K Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 5. SGK1 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Enigmatic Role of Serum & Glucocorticoid Inducible Kinase 1 in the Endometrium [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of ion channels by the serum- and glucocorticoid-inducible kinase SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of a Third Conserved Phosphorylation Site in SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salt, sodium channels, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting SGK1 in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum- and glucocorticoid-induced kinase drives hepatic insulin resistance by directly inhibiting AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SGK1 Is a Potential Novel Target for Treating Type 2 Diabetes - Mass General Advances in Motion [advances.massgeneral.org]
- 18. Hepatic serum- and glucocorticoid-regulated protein kinase 1 (SGK1) regulates insulin sensitivity in mice via extracell… [ouci.dntb.gov.ua]
- 19. ec.bioscientifica.com [ec.bioscientifica.com]
- 20. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of SGK1 in Cancer with the Inhibitor Sgk1-IN-1: A Technical Guide
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC kinase family, which also includes key signaling proteins like AKT and PKC.[1][2] Initially identified as a gene responsive to serum and glucocorticoids in rat mammary tumor cells, SGK1 has emerged as a critical node in various cellular processes, including ion transport, cell survival, proliferation, and apoptosis.[1][3][4] Its structural and functional similarities to the well-known oncogenic kinase AKT have drawn significant attention to its role in human cancer.[2][5]
Aberrant expression of SGK1 is frequently observed in a wide range of malignancies, including breast, prostate, colon, and non-small cell lung cancers.[2][6] Functioning as a key downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, SGK1 contributes to tumorigenesis, cancer progression, metastasis, and resistance to therapy.[7][8][9] This technical guide provides an in-depth overview of SGK1's role in cancer, with a focus on utilizing specific inhibitors to investigate its function. While the specific compound "Sgk1-IN-1" is not extensively documented in the reviewed literature, this guide will use the well-characterized and selective SGK1 inhibitor, GSK650394 , as a representative tool for dissecting SGK1's oncogenic functions.
The Role of SGK1 in Cancer Pathophysiology
SGK1's involvement in cancer is multifaceted, influencing nearly all hallmarks of the disease. Its dysregulation can promote tumor growth and survival through various mechanisms.
-
Tumor Growth and Proliferation: SGK1 promotes cell cycle progression and proliferation by phosphorylating and inhibiting the transcription factor Forkhead box O3a (FOXO3a), which normally induces cell cycle arrest and apoptosis.[2][3] It can also phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), leading to the accumulation of β-catenin and activation of pro-proliferative Wnt signaling.[10]
-
Survival and Apoptosis Resistance: A key anti-apoptotic role of SGK1 is the phosphorylation of the E3 ubiquitin ligase MDM2, which leads to the degradation of the p53 tumor suppressor.[1][11] By suppressing p53, SGK1 allows cancer cells to evade apoptosis. Furthermore, SGK1 is implicated in conferring resistance to cellular stressors, including chemotherapeutic agents and radiation.[3][11]
-
Invasion and Metastasis: Overexpression of SGK1 is linked to increased cell motility, invasion, and epithelial-to-mesenchymal transition (EMT).[1][2] It can regulate the expression of genes involved in cell migration, such as N-myc downstream-regulated gene 1 (NDRG1).[2]
-
Therapeutic Resistance: SGK1 has been identified as a critical component of an AKT-independent pathway that allows cancer cells to bypass PI3K or AKT inhibitors.[12][13] In PI3K-mutant cancers, SGK1 can maintain mTORC1 activity, a key regulator of cell growth, even when AKT is inhibited, thus conferring resistance.[12][13] High SGK1 expression is often predictive of resistance to AKT inhibitors in breast cancer.[14]
The SGK1 Signaling Pathway
SGK1 is a central mediator of the PI3K signaling pathway, which is one of the most frequently activated pathways in human cancer.[7][12]
Upstream Activation:
-
PI3K Activation: Growth factors or cytokines bind to receptor tyrosine kinases (RTKs), activating PI3K.[12]
-
PIP3 Generation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12]
-
PDK1 and mTORC2 Recruitment: PIP3 acts as a second messenger, recruiting kinases like 3-phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2) to the cell membrane.[3][12]
-
SGK1 Phosphorylation: For full activation, SGK1 requires phosphorylation at two key sites: Threonine 256 (T256) in its activation loop by PDK1, and Serine 422 (S422) in its hydrophobic motif by mTORC2.[3][15]
Downstream Effectors: Once activated, SGK1 phosphorylates a broad range of substrates, leading to diverse cellular outcomes:
-
FOXO3a: Phosphorylation leads to its cytoplasmic sequestration and inactivation, preventing the transcription of pro-apoptotic and cell cycle arrest genes.[2][3]
-
GSK3β: Inhibitory phosphorylation leads to the stabilization of proteins like β-catenin, promoting proliferation.[10]
-
NDRG1: Phosphorylation by SGK1 is a key event in regulating cell proliferation and stress responses. Phospho-NDRG1 (Thr346) is often used as a specific biomarker for SGK1 activity in cells.[16][17][18]
-
MDM2: Phosphorylation enhances its E3 ligase activity, leading to p53 degradation and cell survival.[1][19]
-
NF-κB: SGK1 can activate the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[1][10][20]
Visualization of the SGK1 Signaling Pathway
Caption: The PI3K/SGK1 signaling pathway and points of therapeutic intervention.
Quantitative Data on SGK1 Inhibitors
Several small molecule inhibitors have been developed to target SGK1. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target(s) | IC50 | Cell Line / Assay Context | Reference |
| GSK650394 | SGK1 | 62 nM | Enzymatic Assay | [1] |
| SGK1 | ~1 µM | LNCaP prostate cancer cell growth assay | [2][5] | |
| SGK1 | 135.5 µM | HCT116 colorectal cancer cell viability | [21] | |
| SI113 | SGK1 | 600 nM | Enzymatic Assay | [1] |
| EMD638683 | SGK1 | 3 µM | Enzymatic Assay | [1] |
| QGY-5-114-A | SGK1 | 122.9 µM | HCT116 colorectal cancer cell viability | [21] |
Note: IC50 values can vary significantly between cell-free enzymatic assays and cell-based assays due to factors like cell permeability, off-target effects, and cellular metabolism.
Detailed Experimental Protocols
To investigate the role of SGK1 using an inhibitor like GSK650394, a series of standard and specialized assays are required.
Protocol 4.1: Cell Viability Assay
Objective: To determine the effect of this compound (GSK650394) on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, PC-3)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
This compound (GSK650394) stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of GSK650394 in growth medium (e.g., from 0.1 µM to 200 µM). The final DMSO concentration should be kept constant and below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the results to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 4.2: Western Blotting for SGK1 Activity
Objective: To assess the inhibition of SGK1 activity by measuring the phosphorylation of its direct downstream target, NDRG1.
Materials:
-
6-well cell culture plates
-
This compound (GSK650394)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-total NDRG1, anti-SGK1, anti-Actin (or other loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with GSK650394 at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or vehicle for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody (e.g., anti-p-NDRG1, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total NDRG1 and Actin.
-
Analysis: Quantify band intensity using software like ImageJ. A decrease in the p-NDRG1/total NDRG1 ratio indicates successful inhibition of SGK1 activity.[17]
Visualization of an Experimental Workflow
Caption: A typical preclinical workflow for evaluating an SGK1 inhibitor.
SGK1 as a Mechanism of Resistance to PI3K/AKT Inhibition
A critical aspect of SGK1's role in cancer is its ability to mediate resistance to other targeted therapies. When the PI3K/AKT axis is blocked, some cancer cells can reroute signaling through SGK1 to maintain downstream outputs like mTORC1 activation, which is crucial for cell growth.[12][13]
This AKT-independent activation of mTORC1 by SGK1 involves the direct phosphorylation and inhibition of TSC2, a negative regulator of mTORC1.[2][13] This bypass mechanism underscores the importance of SGK1 as a therapeutic target, especially in combination with PI3K or AKT inhibitors, to achieve a more durable anti-tumor response.[12][16]
Visualization of the SGK1 Resistance Mechanism
Caption: SGK1-mediated bypass of AKT inhibition to sustain mTORC1 signaling.
Conclusion
SGK1 is a pivotal kinase in cancer biology, acting downstream of the frequently mutated PI3K pathway to drive cell proliferation, survival, and therapeutic resistance. Its role as a key mediator of resistance to AKT and PI3K inhibitors makes it a compelling target for novel cancer therapies. The use of specific inhibitors, such as GSK650394, provides a powerful tool for researchers to dissect its complex signaling network and evaluate its therapeutic potential. The protocols and conceptual frameworks presented in this guide offer a comprehensive approach to investigating SGK1, from basic in vitro characterization to preclinical in vivo validation, paving the way for the development of more effective cancer treatments.
References
- 1. SGK1 in Cancer: Biomarker and Drug Target [mdpi.com]
- 2. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGK1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 6. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. karger.com [karger.com]
- 12. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors | MRC PPU [ppu.mrc.ac.uk]
- 15. Phosphatases maintain low catalytic activity of SGK1: DNA damage resets the balance in favor of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 20. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]
- 21. researchgate.net [researchgate.net]
Sgk1-IN-1: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Sgk1-IN-1, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that has emerged as a critical node in various signaling pathways implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2][3] Its dysregulation is linked to tumor progression, inflammation, and resistance to therapy, making it a compelling target for drug development.[2][4][5] This guide details the mechanism of action of this compound, summarizes key preclinical data, provides experimental methodologies, and visualizes the complex signaling pathways involved.
This compound: Potency and Selectivity
This compound is a small molecule inhibitor demonstrating high potency and selectivity for SGK1.[6] Its efficacy in preclinical models stems from its ability to effectively block the kinase activity of SGK1, thereby modulating downstream signaling cascades.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (hSGK1) | 1 nM | 10 µM ATP | [6] |
| IC₅₀ (hSGK1) | 41 nM | 50 µM ATP | [6][7] |
| IC₅₀ (hSGK2) | 128 nM | Not Specified | [7] |
| IC₅₀ (hSGK3) | 3100 nM | Not Specified | [7] |
| Cellular Activity | 0.69 µM | SGK1-dependent phosphorylation of GSK3β in U2OS cells | [6] |
Table 1: Summary of this compound Potency and Selectivity.
Core Signaling Pathway of SGK1
SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its activation is initiated by various stimuli, including growth factors, hormones, and cellular stress.[4][8] Upon activation, PI3K facilitates the phosphorylation and activation of SGK1 by PDK1 and mTORC2.[9] Activated SGK1 then phosphorylates a multitude of downstream substrates, influencing critical cellular processes.
Therapeutic Potential in Neurodegenerative Diseases
SGK1 is implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's Disease (PD) and Alzheimer's Disease (AD).[10][11] Inhibition of SGK1 presents a promising strategy to combat these conditions.
Parkinson's Disease
In PD models, SGK1 inhibition in glial cells (astrocytes and microglia) has been shown to be neuroprotective.[10] The mechanism involves suppressing neuroinflammation and enhancing the neurotrophic functions of these cells.[10][11] By inhibiting SGK1, this compound can reduce glial-mediated inflammation, protect dopamine neurons from degeneration, and improve behavioral deficits.[10] Furthermore, SGK1 inhibition helps ameliorate glial oxidative stress and senescence, key pathological features of PD.[10]
Alzheimer's Disease
SGK1 is also implicated in AD, partly through its involvement in the phosphorylation of Tau protein.[12] Indazole-derived SGK1 inhibitors that cross the blood-brain barrier have been shown to reduce Tau phosphorylation in cellular models, suggesting a potential therapeutic avenue for AD and other tauopathies.[12]
Therapeutic Potential in Oncology
SGK1 acts as a crucial mediator of the PI3K/mTOR signaling pathway, which is frequently hyperactivated in cancer.[2][5] It regulates tumor cell growth, survival, metastasis, and resistance to therapy.[2][13]
| Cancer Type | Role of SGK1 / Effect of Inhibition | Key Downstream Targets | References |
| Prostate Cancer | Promotes cell survival and growth. Inhibition enhances the cytotoxic effects of mTOR inhibitors and promotes autophagy-dependent apoptosis. | FOXO3a, mTORC1 | [1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulation correlates with worse prognosis. Inhibition can reduce tumor cell survival and overcome resistance to chemotherapy. | β-catenin, NF-κB, FOXO3a | [14] |
| Colon Cancer | Upregulation is associated with tumor development. Inhibition counteracts the growth of cancer cells. | FOXO3a, β-catenin | [15][16] |
| Breast Cancer | Contributes to resistance against PI3Kα inhibitors. Dual inhibition of SGK1 and PI3Kα can suppress cell viability. | NDRG1, mTORC1 | [1] |
| Mantle Cell Lymphoma (MCL) | Inhibition significantly reduces the survival, proliferation, invasion, and migration of MCL cells. | Not specified | [17] |
Table 2: Overview of SGK1's role and the therapeutic potential of its inhibition in various cancers.
Experimental Protocols & Methodologies
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against SGK1 kinase.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant human SGK1.
Materials:
-
Recombinant human SGK1 enzyme
-
This compound (or other test compounds)
-
Kinase substrate (e.g., a specific peptide like Crosstide)
-
ATP (at concentrations of 10 µM and 50 µM to assess ATP-competitive binding)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the SGK1 enzyme, and the serially diluted this compound. Allow to incubate for a short period (e.g., 10-15 minutes) at room temperature to permit compound binding.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically measures the amount of ADP produced (proportional to kinase activity) or the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate using a luminometer or fluorescence reader.
-
Data Analysis: Convert the raw data to percent inhibition relative to control wells (DMSO vehicle only). Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Efficacy in a Parkinson's Disease Mouse Model
This protocol provides a high-level overview of an experiment to assess the neuroprotective effects of an SGK1 inhibitor in an LPS-induced mouse model of PD.[12]
Objective: To evaluate the ability of an SGK1 inhibitor to protect against dopamine neuron loss and reduce neuroinflammation in vivo.
Model: C57BL/6 mice.
Procedure:
-
Induction of PD Pathology: Administer lipopolysaccharide (LPS) via stereotactic injection into the substantia nigra of the mice to induce localized inflammation and dopaminergic neurodegeneration.
-
Compound Administration: Treat cohorts of mice with the SGK1 inhibitor (e.g., via intraperitoneal injection or oral gavage) or vehicle control.[12] Treatment can begin prior to or following LPS administration, depending on the therapeutic question (prophylactic vs. therapeutic).
-
Behavioral Assessment: Perform behavioral tests (e.g., rotarod test, cylinder test) at various time points to assess motor coordination and deficits.
-
Tissue Collection and Processing: At the end of the study, euthanize the animals and perfuse them with saline followed by paraformaldehyde. Collect the brains for histological and biochemical analysis.
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for markers such as Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival, Iba1 for microglia activation, and GFAP for astrocyte activation.
-
Biochemical Analysis: Homogenize brain tissue from specific regions (e.g., striatum, midbrain) to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA or multiplex assay.
-
Data Analysis: Compare the outcomes (behavioral scores, TH-positive cell counts, inflammatory marker levels) between the vehicle-treated and SGK1 inhibitor-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion and Future Directions
This compound and other selective SGK1 inhibitors represent a highly promising class of therapeutic agents with broad potential across multiple disease areas. The strong preclinical evidence in models of neurodegeneration, cancer, and cardiovascular disease underscores the central role of SGK1 in pathophysiology.[2][4][10][12] The ability of this compound to modulate complex processes such as neuroinflammation, tumor cell survival, and therapeutic resistance highlights its potential as a versatile drug candidate. Future research should focus on advancing these inhibitors into clinical trials to validate their therapeutic efficacy and safety in human patients. Further exploration into the nuanced roles of SGK1 in different cellular contexts will continue to uncover new therapeutic opportunities.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of serum and glucocorticoid inducible kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]
- 9. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. SGK1 inhibition in glia ameliorates pathologies and symptoms in Parkinson disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SGK1 inhibitors to treat cardiovascular and neurodegenerative diseases | Consejo Superior de Investigaciones Científicas [csic.es]
- 13. mdpi.com [mdpi.com]
- 14. Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) in NSCLC Therapy [mdpi.com]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. Serum- and Glucocorticoid-Induced Kinase SGK1 Directly Promotes the Differentiation of Colorectal Cancer Cells and Restrains Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Dichotomous Role of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Abstract: Serum and Glucocorticoid-regulated Kinase 1 (SGK1) is a versatile serine/threonine kinase implicated in a multitude of cellular processes, including ion transport, cell survival, and stress responses.[1][2] Emerging evidence has illuminated the complex and often contradictory role of SGK1 in the pathophysiology of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's.[3][4] Upregulation and activation of SGK1 are observed in affected brain regions in these conditions, suggesting its involvement in disease pathogenesis.[5][6][7] SGK1 participates in critical signaling pathways that influence neuronal survival, neuroinflammation, and the processing of pathogenic proteins like Tau and α-synuclein.[1][2][5] However, its function appears to be context-dependent, exhibiting both neuroprotective and neurotoxic effects.[8][9] This technical guide provides an in-depth exploration of the molecular pathways involving SGK1, summarizes key quantitative data, details relevant experimental protocols, and discusses the potential of SGK1 as a therapeutic target for neurodegenerative disorders.
Introduction to SGK1: Activation and Function
SGK1 is a member of the AGC family of protein kinases and is activated downstream of the phosphoinositide 3-kinase (PI3K) signaling pathway.[10] Its expression is induced by various stimuli, including serum, glucocorticoids, cellular stress, and growth factors.[3][11] Activation of SGK1 requires a two-step phosphorylation process: first at Serine 422 (Ser422) in the C-terminal hydrophobic motif by mTORC2, followed by phosphorylation at Threonine 256 (Thr256) in the activation loop by PDK1.[9][10] Once active, SGK1 phosphorylates a wide array of downstream targets, including transcription factors, enzymes, and ion channels, thereby regulating diverse cellular functions.[3][10]
Core Signaling Pathways Involving SGK1 in Neurodegeneration
SGK1 is a central node in signaling networks that determine cell fate in the nervous system. Its activation and downstream effects are critical to understanding its role in disease.
SGK1 Activation Pathway
The canonical activation pathway for SGK1 involves PI3K, PDK1, and mTORC2, positioning SGK1 as a key effector of growth factor and insulin signaling.[3]
Caption: Canonical activation cascade of SGK1 via the PI3K pathway.
SGK1's Dichotomous Downstream Effects
SGK1 can trigger both neuroprotective and neurodegenerative pathways depending on the cellular context and specific downstream targets.
Caption: Opposing downstream effects of SGK1 in neuronal cells.
SGK1 in Specific Neurodegenerative Diseases
Alzheimer's Disease (AD)
In AD, SGK1's role is multifaceted. It is implicated in the two core pathologies: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) made of hyperphosphorylated Tau.[1]
-
Tau Pathology: SGK1 can directly phosphorylate Tau at Serine 214.[12][13] It also forms a complex with and promotes the activity of Glycogen Synthase Kinase-3β (GSK-3β), a primary Tau kinase, leading to Tau hyperphosphorylation and NFT formation.[1][2][12]
-
Aβ Metabolism: Overexpression of SGK1 has been shown to affect the metabolism of Aβ.[1][2]
-
Neuroinflammation: SGK1 can enhance neuroinflammation by activating microglia and astrocytes, leading to the release of pro-inflammatory cytokines.[1][2]
-
Cognitive Function: Despite its role in pathology, SGK1 has also been linked to increasing dendritic spine density, which could potentially enhance memory.[1][2]
Parkinson's Disease (PD)
The function of SGK1 in PD is debated, with evidence suggesting both protective and detrimental roles.
-
Neuroprotection: Overexpression of SGK1 has been shown to protect dopaminergic neurons from neurotoxin-induced degeneration in animal models.[8] This protection is attributed to the deactivation of pro-apoptotic pathways involving JNK and GSK3β, as well as a reduction in reactive oxygen species.[8] Some studies suggest that SGK1 upregulation reduces α-synuclein aggregation and cell death.[9]
-
Neuroinflammation: In contrast, other research highlights that SGK1 is upregulated in glial cells in PD brains.[5][6] Inhibition of SGK1 in astrocytes and microglia suppresses pro-inflammatory pathways (like NF-κB) and ameliorates neuroinflammation, protecting dopamine neurons and reducing α-synuclein pathology in PD models.[5][6][9][14]
Huntington's Disease (HD)
In HD, which is caused by a polyglutamine expansion in the huntingtin (Htt) protein, SGK1 appears to play a protective role.
-
Huntingtin Phosphorylation: SGK1 can phosphorylate the mutant Htt protein at Serine 421.[15][16] This phosphorylation has been shown to counteract Htt toxicity and protect striatal neurons from polyQ-huntingtin-induced cell death.[3][15] SGK1 levels are found to be increased in the brains of HD patients, possibly as a compensatory response.[15][16]
Quantitative Analysis of SGK1 Activity and Inhibition
The following tables summarize quantitative data from studies investigating SGK1, providing a basis for comparing experimental findings.
Table 1: SGK1 Inhibitors and Their Efficacy
| Compound/Inhibitor | Target | Model System | Potency (IC₅₀) | Citation |
|---|---|---|---|---|
| Indazole Derivatives | SGK1 | Recombinant SGK1 protein | 0.1–3 µM | [17] |
| GSK650394 | SGK1 | In vitro kinase assays | Not specified | [18] |
| Staurosporine | Pan-kinase inhibitor | In vitro kinase assays | Not specified (99.16% inhibition @ 10 µM) |[18] |
Table 2: SGK1 in Experimental Models of Neurodegeneration
| Disease Model | Key Finding | Quantitative Observation | Citation |
|---|---|---|---|
| Alzheimer's Disease (Okadaic Acid) | SGK1 inhibition shows neuroprotection. | Reduction in Tau phosphorylation. | [17][19] |
| Parkinson's Disease (MPTP) | SGK1 expression is upregulated. | Drastic upregulation observed in the model. | [9] |
| Parkinson's Disease (α-synuclein) | SGK1 inhibition in glia is protective. | Reduces α-synuclein aggregation and protects dopamine neurons. | [5][6] |
| Huntington's Disease (Cellular) | SGK1 phosphorylates mutant Htt. | Protects striatal neurons against toxicity. |[15] |
SGK1 as a Therapeutic Target
The dual nature of SGK1 presents a complex challenge for therapeutic development.
-
Inhibition Strategy: For diseases like PD and AD where SGK1-mediated neuroinflammation and Tau pathology are prominent, selective SGK1 inhibition is a promising strategy.[5][14][19] Development of blood-brain barrier-permeable SGK1 inhibitors is an active area of research.[17][19]
-
Activation Strategy: Conversely, in conditions like HD, or in specific contexts of PD where SGK1's neuroprotective effects on dopaminergic neurons are desired, enhancing SGK1 activity or its downstream protective pathways could be beneficial.[8][20]
This highlights the need for therapies that can selectively modulate specific downstream branches of SGK1 signaling or are targeted to specific cell types (e.g., glia vs. neurons).
Key Experimental Protocols
Investigating the role of SGK1 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
SGK1 Kinase Activity Assay
This protocol is used to measure the enzymatic activity of SGK1 and to screen for inhibitors. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Methodology:
-
Reaction Setup: In a 96-well plate, add 1 µL of the test compound (e.g., potential inhibitor) and 2 µL of active SGK1 enzyme (e.g., 2.5 ng/well).
-
Substrate Addition: Add 2 µL of a substrate/ATP mixture. A common substrate is the Akt/SGK peptide substrate (e.g., CKRPRAASFAE) at a final concentration of 0.2 µg/µL, with ATP at 50 µM.
-
Kinase Reaction: Incubate the mixture at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40-60 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate at room temperature for 30-40 minutes.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity. Read the plate on a luminometer.[18][21]
Caption: Workflow for an SGK1 in vitro kinase activity assay.
Co-Immunoprecipitation (Co-IP) for SGK1 Interaction
Co-IP is used to determine if SGK1 physically interacts with a protein of interest (e.g., Tau, Htt, GSK-3β) within a cell.
Methodology:
-
Cell Lysis: Harvest cells (e.g., HEK293T transfected with tagged proteins or primary neurons) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with Protein A/G-Sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate and add a primary antibody specific to the "bait" protein (e.g., anti-SGK1 antibody). Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G-Sepharose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., anti-Tau antibody). A band at the correct molecular weight indicates an interaction.[13][22]
Neuronal Cell Viability Assay
These assays are crucial for assessing the neuroprotective or neurotoxic effects of modulating SGK1 activity in neuronal culture models.
Methodology (MTT Assay Example):
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere and differentiate.[23]
-
Treatment: Treat the cells with a neurotoxic agent (e.g., Aβ peptide, MPP+) with or without a test compound (e.g., an SGK1 inhibitor or activator) for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.[24]
Conclusion
SGK1 is a critically important kinase in the context of neurodegenerative diseases, acting as a key signaling node with a pronounced dichotomous role. Its involvement in Tau hyperphosphorylation and neuroinflammation in Alzheimer's and Parkinson's disease positions it as a compelling therapeutic target for inhibition.[2][5][12] However, its neuroprotective functions, such as phosphorylating Huntingtin and promoting dopaminergic neuron survival, suggest that therapeutic strategies must be carefully considered and potentially targeted to specific cell types or pathological mechanisms.[8][15] Future research must focus on dissecting the context-specific functions of SGK1, identifying the upstream signals and downstream substrates that dictate its neuroprotective versus detrimental actions, and developing highly selective modulators to harness its therapeutic potential for these devastating disorders.
References
- 1. Decoding the role of glucocorticoid-regulated kinase 1 in Alzheimer's disease: a promising path toward novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum/glucocorticoid regulated kinase 1 (SGK1) in neurological disorders: pain or gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SGK1 inhibition in glia ameliorates pathologies and symptoms in Parkinson disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. SGK1 inhibition in glia ameliorates pathologies and symptoms in Parkinson disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 11. SGK1 - Wikipedia [en.wikipedia.org]
- 12. High-fat diet–induced activation of SGK1 promotes Alzheimer’s disease–associated tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) Increases Neurite Formation through Microtubule Depolymerization by SGK1 and by SGK1 Phosphorylation of tau - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. The serum- and glucocorticoid-induced kinase SGK inhibits mutant huntingtin-induced toxicity by phosphorylating serine 421 of huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SGK1 serum/glucocorticoid regulated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. SGK1 inhibitors to treat cardiovascular and neurodegenerative diseases | Consejo Superior de Investigaciones Científicas [csic.es]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Probing the Function of SGK1 and its Relationship to LRRK2 and Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 21. promega.de [promega.de]
- 22. SGK1, a Serine/Threonine Kinase, Inhibits Prototype Foamy Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Methodological & Application
Application Notes and Protocols for Sgk1-IN-1 In Vitro Assays
These application notes provide detailed protocols for the in vitro characterization of Sgk1-IN-1, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine protein kinase belonging to the AGC family of kinases. It plays a crucial role in cellular processes such as ion transport, cell proliferation, and apoptosis. SGK1 is activated downstream of PI3K signaling and is implicated in the pathophysiology of various diseases, including hypertension, diabetic nephropathy, and cancer. This compound is a small molecule inhibitor designed to target the kinase activity of SGK1, making it a valuable tool for studying SGK1 function and for potential therapeutic development.
This compound Inhibitor Profile
This compound demonstrates high potency and selectivity for SGK1. The following table summarizes its in vitro inhibitory activity against SGK isoforms.
| Target Kinase | IC50 (nM) | ATP Concentration |
| hSGK1 | 1 | 10 µM |
| hSGK1 | 41 | 50 µM |
| hSGK2 | 128 | Not Specified |
| hSGK3 | 3100 | Not Specified |
Data compiled from publicly available sources.[1][2]
SGK1 Signaling Pathway
The following diagram illustrates a simplified SGK1 signaling pathway, highlighting its activation and downstream targets.
Caption: Simplified SGK1 signaling pathway.
In Vitro Kinase Assay Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the procedure for determining the potency of this compound against SGK1 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials and Reagents
-
Active SGK1 enzyme
-
SGK1 substrate (e.g., Akt/SGK substrate peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DTT
-
Ultra-pure water
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow
References
Application Notes and Protocols for Sgk1-IN-1 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Sgk1-IN-1, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). Due to the limited availability of published in vivo data specifically for this compound, the following protocols and dosage recommendations are based on established studies with other well-characterized SGK1 inhibitors, such as GSK650394 and EMD638683. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentration of this compound for their specific animal model and research question.
Introduction to SGK1 and this compound
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, ion transport, and regulation of gene expression.[1][2] Dysregulation of SGK1 activity has been implicated in the pathophysiology of numerous diseases, including cancer, hypertension, and diabetic nephropathy.[3] this compound is a highly active and selective inhibitor of SGK1 with an in vitro IC50 of 1 nM, making it a valuable tool for investigating the therapeutic potential of SGK1 inhibition.[4]
This compound: Quantitative Data
The following table summarizes the in vitro activity of this compound and provides a comparison with other known SGK1 inhibitors.
| Compound | IC50 (SGK1) | Cellular Activity (GSK3β phosphorylation) | Reference |
| This compound | 1 nM | 0.69 µM (U2OS cells) | [4] |
| GSK650394 | 62 nM | - | [3] |
| EMD638683 | 3 µM | 3.35 µM (NDRG1 phosphorylation, HeLa cells) | [3][5] |
In Vivo Dosage and Administration: Recommendations Based on Analogous Compounds
| Compound | Animal Model | Dosage | Administration Route | Study Focus | Reference |
| GSK650394 | Xenograft mice (Mantle Cell Lymphoma) | 25 and 50 mg/kg | Intraperitoneal (daily) | Anti-tumor activity | [6] |
| GSK650394 | Xenograft mice (Cervical Cancer) | 2.5 µM and 5 µM in combination with melatonin | - | Anti-tumor activity | [7] |
| EMD638683 | Mice | 600 mg/kg | Not specified | NDRG1 phosphorylation | [5] |
Note: The high dose required for EMD638683 suggests it may have poor pharmacokinetic properties. This compound, with its high in vitro potency, may be effective at significantly lower doses. A pilot dose-escalation study is highly recommended to determine the optimal and non-toxic dose of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving SGK1 inhibitors in vivo. These can be adapted for use with this compound.
Xenograft Tumor Model Protocol
This protocol is designed to assess the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, saline, or as recommended by the manufacturer)
-
Cancer cell line of interest (e.g., Z138 for Mantle Cell Lymphoma)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Cell Preparation: On the day of injection, harvest cells and resuspend them in a sterile solution (e.g., PBS or serum-free media) at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Matrigel can be mixed with the cell suspension to promote tumor growth.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure tumor dimensions.[6]
-
Randomization and Treatment: Randomize mice into treatment and control groups.
-
Drug Administration: Prepare the this compound solution in the appropriate vehicle. Administer the designated dose of this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily).
-
Tumor Measurement: Measure tumor volume (Volume = (length x width²)/2) and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Caption: Workflow for a xenograft tumor model study.
Signaling Pathways
Understanding the signaling pathways involving SGK1 is crucial for interpreting experimental results.
SGK1 Activation Pathway
SGK1 is activated downstream of the PI3K pathway. Growth factors or hormones activate PI3K, leading to the production of PIP3. This recruits PDK1 and mTORC2, which in turn phosphorylate and activate SGK1.[3]
Caption: Simplified SGK1 activation pathway.
Downstream Effects of SGK1 Activation
Activated SGK1 phosphorylates a variety of downstream targets, influencing key cellular processes.
Caption: Key downstream targets and effects of SGK1.
Concluding Remarks
This compound is a promising research tool for elucidating the role of SGK1 in health and disease. While specific in vivo protocols for this compound are yet to be published, the information provided here, based on analogous SGK1 inhibitors, offers a solid foundation for designing and conducting rigorous in vivo studies. Careful consideration of dosage, administration route, and appropriate animal models will be critical for obtaining meaningful and reproducible results.
References
- 1. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGK1 - Wikipedia [en.wikipedia.org]
- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of SGK1 confers vulnerability to redox dysregulation in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting SGK1 Phosphorylation Following Sgk1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its activation is a two-step process involving phosphorylation at two key sites: Serine 422 (Ser422) in the hydrophobic motif by mTORC2, followed by phosphorylation at Threonine 256 (Thr256) in the activation loop by PDK1.[2][3] Dysregulation of SGK1 activity has been implicated in numerous pathologies, including cancer and hypertension, making it an attractive target for therapeutic intervention.
Sgk1-IN-1 is a selective inhibitor designed to target the kinase activity of SGK1. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of SGK1 phosphorylation upon treatment with this compound. The phosphorylation status of SGK1 at its activating residues, as well as the phosphorylation of its downstream substrates such as N-Myc downstream-regulated gene 1 (NDRG1), serves as a reliable biomarker for assessing the inhibitor's efficacy in a cellular context.[4]
Signaling Pathway
The diagram below illustrates the canonical SGK1 activation pathway and the point of intervention for this compound. Growth factor signaling activates PI3K, leading to the activation of PDK1 and mTORC2. These kinases then phosphorylate and activate SGK1, which in turn phosphorylates downstream targets like NDRG1 to regulate cellular functions. This compound directly inhibits the catalytic activity of SGK1, preventing the phosphorylation of its substrates.
References
- 1. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) in NSCLC Therapy [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Sgk1-IN-1: Induction of Apoptosis in Cancer Cell Lines
Application Notes and Protocols for Researchers
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and resistance to apoptosis.[1][2][3] Aberrant expression and activity of SGK1 have been implicated in the progression of various human cancers, making it an attractive target for therapeutic intervention.[1][4] Sgk1-IN-1 is a potent and selective inhibitor of SGK1. This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in cancer cell lines, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of SGK1. SGK1 promotes cell survival through multiple downstream signaling pathways. A primary mechanism is the phosphorylation and subsequent inhibition of the pro-apoptotic transcription factor Forkhead box O3a (FOXO3a).[5][6] By inhibiting SGK1, this compound prevents the phosphorylation of FOXO3a, allowing its translocation to the nucleus where it can upregulate the expression of pro-apoptotic genes.
Furthermore, SGK1 is known to influence the MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are central to cell survival and proliferation.[7][8] Inhibition of SGK1 can lead to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to the activation of the caspase cascade and programmed cell death.[1][4]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various SGK1 inhibitors, including this compound and others with similar mechanisms, on different cancer cell lines. This data is essential for determining the appropriate concentration range for your experiments.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| This compound | U2OS | GSK3β phosphorylation | 0.69 µM | [9] |
| GSK650394 | LNCaP | Cell Growth | ~1 µM | [6][8] |
| GSK650394 | Mino (MCL) | Apoptosis Induction | Dose-dependent increase from 17.7% to 55.3% | [10] |
| SI113 | Glioblastoma | Cell Viability | Not specified | In vitro and in vivo tumor growth inhibition |
| EMD638683 | Colorectal Cancer | Radiosensitization | 3 µM | [11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided in DOT language.
Caption: SGK1 signaling pathway in the regulation of apoptosis.
Caption: Experimental workflow for evaluating this compound induced apoptosis.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on the IC50 value) and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify changes in protein expression relative to the loading control.
References
- 1. rsc.org [rsc.org]
- 2. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 7. kumc.edu [kumc.edu]
- 8. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Serum- and Glucocorticoid-Inducible Kinase 1 Confers Protection in Cell-Based and in In Vivo Neurotoxin Models via the c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Determining the IC50 of Sgk1-IN-1 using a Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Sgk1-IN-1, a potent and selective inhibitor of Serum and glucocorticoid-regulated kinase 1 (Sgk1). The protocol utilizes the ADP-Glo™ Kinase Assay, a robust and sensitive method for measuring kinase activity. Included are the Sgk1 signaling pathway, a step-by-step experimental workflow, and data presentation guidelines to ensure accurate and reproducible results.
Introduction
Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] Dysregulation of Sgk1 activity is implicated in several diseases, such as hypertension, diabetes, and cancer.[1][3] As an effector of the PI3K signaling pathway, Sgk1 is activated through phosphorylation by mTORC2 and PDK1.[1][4] Given its pathological significance, Sgk1 has emerged as a promising therapeutic target.
This compound is a highly potent and selective inhibitor of Sgk1 with a reported IC50 of 1 nM.[5] Accurate determination of the IC50 value is critical for characterizing the potency of this and other potential inhibitors. This protocol details the use of the ADP-Glo™ Kinase Assay to measure the inhibitory activity of this compound on Sgk1. The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7][8]
Sgk1 Signaling Pathway
The diagram below illustrates the activation cascade of the Sgk1 signaling pathway. Growth factor signaling activates PI3K, leading to the activation of PDK1 and mTORC2. mTORC2 phosphorylates Sgk1 at Ser422, which allows for the subsequent phosphorylation and full activation of Sgk1 by PDK1 at Thr256.[9] Activated Sgk1 then phosphorylates various downstream substrates, influencing cellular processes.
Caption: Sgk1 Signaling Pathway Activation.
Experimental Protocol: this compound IC50 Determination
This protocol is based on the ADP-Glo™ Kinase Assay technology.[6][7][10]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Sgk1 Kinase Enzyme System | Promega | V2911 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| This compound | MedChemExpress | HY-101897 |
| DMSO | Sigma-Aldrich | D2650 |
| 96-well white, opaque plates | Corning | 3912 |
| Multichannel pipette | - | - |
| Plate reader with luminescence detection | - | - |
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow for determining the IC50 of this compound.
Caption: Experimental Workflow for IC50 Determination.
Step-by-Step Procedure
1. Reagent Preparation
-
This compound Serial Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). The final concentration in the assay will be lower.
-
-
Sgk1 Enzyme Solution:
-
Dilute the active Sgk1 enzyme in kinase reaction buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/mL BSA; 50 µM DTT) to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
-
Substrate/ATP Mix:
-
Prepare a mix of the Sgk1 substrate (e.g., AKTide, a synthetic peptide substrate) and ATP in the kinase reaction buffer. A common substrate concentration is in the range of 0.1-0.2 mg/mL, and the ATP concentration is typically at or near the Km for Sgk1.
-
2. Kinase Reaction
-
In a 96-well white, opaque plate, add the following components in the specified order:
-
1 µL of the serially diluted this compound or DMSO (for positive and negative controls).
-
2 µL of the diluted Sgk1 enzyme solution.
-
2 µL of the Substrate/ATP mix.
-
-
The total reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
3. Signal Detection
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a plate reader.
-
4. Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background)) where RLU is the Relative Luminescence Units.
-
Plot the % Inhibition versus the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The results of the IC50 determination should be presented in a clear and organized table.
| This compound Conc. (nM) | Log [this compound] | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Std. Dev. |
| 100 | 2 | |||||
| 10 | 1 | |||||
| 1 | 0 | |||||
| 0.1 | -1 | |||||
| 0.01 | -2 | |||||
| 0.001 | -3 | |||||
| 0 | N/A | 0 | 0 | 0 | 0 | 0 |
Calculated IC50 Value:
| Compound | IC50 (nM) |
| This compound | Value |
Conclusion
This protocol provides a comprehensive guide for determining the IC50 of this compound against Sgk1 kinase using the ADP-Glo™ Kinase Assay. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is essential for the characterization of Sgk1 inhibitors in drug discovery and development.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.de [promega.de]
Application Notes and Protocols for Sgk1-IN-1 in Epithelial Sodium Channel (ENaC) Regulation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serum and glucocorticoid-inducible kinase 1 (Sgk1) is a serine/threonine kinase that plays a pivotal role in regulating the activity of the epithelial sodium channel (ENaC). ENaC is critical for sodium reabsorption in epithelial tissues, such as the kidney and lung, and its dysregulation is implicated in several pathologies, including hypertension and cystic fibrosis. Sgk1 enhances ENaC activity through multiple mechanisms, including the phosphorylation of the E3 ubiquitin ligase Nedd4-2, which prevents the ubiquitination and subsequent degradation of ENaC, thereby increasing the channel's cell surface abundance. Sgk1 can also directly phosphorylate ENaC subunits and regulate their transcription.[1][2][3]
Sgk1-IN-1 is a potent and selective inhibitor of Sgk1, making it a valuable pharmacological tool for investigating the role of Sgk1 in ENaC regulation and for exploring its therapeutic potential. These application notes provide detailed protocols for utilizing this compound (represented by the well-characterized Sgk1 inhibitor GSK650394) to study its effects on ENaC activity and related signaling pathways.
Sgk1 Signaling Pathway in ENaC Regulation
The canonical pathway for Sgk1-mediated regulation of ENaC is initiated by hormonal stimuli like aldosterone. This leads to the transcription and activation of Sgk1, which in turn phosphorylates Nedd4-2. Phosphorylated Nedd4-2 is sequestered by 14-3-3 proteins, preventing it from binding to and ubiquitinating ENaC. This results in an increased number of active ENaC channels at the cell surface, leading to enhanced sodium reabsorption.
Caption: Sgk1 signaling pathway in ENaC regulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of Sgk1 activation and inhibition on ENaC function.
Table 1: Effect of Sgk1 Activation on ENaC Parameters
| Parameter | Fold Change | Cell Type | Reference |
| Amiloride-Sensitive Short-Circuit Current (Isc) | ~6-fold increase | A6 renal epithelial cells | [4] |
| Number of Functional ENaC (NT) | ~4-fold increase | A6 renal epithelial cells | [4] |
| ENaC Open Probability (Po) | ~43% increase | A6 renal epithelial cells | [4] |
| ENaC Subunit Abundance (Apical Membrane) | ~1.6 to 1.9-fold increase | A6 renal epithelial cells | [4] |
Table 2: Inhibitory Activity of Sgk1 Inhibitor (GSK650394)
| Parameter | IC50 | Assay System | Reference |
| Sgk1 Enzymatic Activity | 62 nM | Scintillation Proximity Assay | [2][5][6][7][8][9] |
| Sgk2 Enzymatic Activity | 103 nM | Scintillation Proximity Assay | [2][5][6][7][8][9] |
| Sgk1-mediated Epithelial Transport (SCC) | 0.6 µM | Short-Circuit Current Assay | [5][7][9] |
| Androgen-mediated LNCaP cell growth | ~1 µM | Cell Growth Assay | [2][6] |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effect of this compound on ENaC regulation.
Measurement of Amiloride-Sensitive Short-Circuit Current (Isc) in Ussing Chambers
This protocol measures the net ion transport across an epithelial monolayer, where the amiloride-sensitive component of the short-circuit current is attributed to ENaC activity.
Caption: Experimental workflow for Isc measurement.
Materials:
-
Epithelial cells (e.g., A6, mCCD) cultured on permeable supports (e.g., Transwell)
-
Ussing chamber system with voltage-clamp apparatus
-
Ringer's solution (e.g., 120 mM NaCl, 2.5 mM KHPO4, 1.2 mM CaCl2, 1.2 mM MgCl2, 25 mM NaHCO3, 5.5 mM D-glucose, gassed with 95% O2/5% CO2)
-
This compound (GSK650394) stock solution (in DMSO)
-
Amiloride stock solution (in water or DMSO)
Procedure:
-
Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
Mount the permeable supports in the Ussing chambers, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and gassed Ringer's solution.
-
Equilibrate the system for 20-30 minutes and record the baseline short-circuit current (Isc).
-
Add this compound to the desired final concentration (e.g., 0.1 - 10 µM) to the appropriate chamber (typically basolateral for hormonal stimulation studies).
-
Record the Isc for the desired treatment duration.
-
At the end of the experiment, add amiloride (final concentration 10 µM) to the apical chamber to block ENaC.
-
The difference in Isc before and after the addition of amiloride represents the ENaC-mediated sodium transport.
Cell Surface Biotinylation for ENaC Abundance
This method is used to label and quantify the amount of ENaC present at the cell surface.
Materials:
-
Cultured epithelial cells
-
Phosphate-buffered saline (PBS) with 1 mM MgCl2 and 0.1 mM CaCl2 (PBS-CM)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS-CM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies against ENaC subunits (α, β, or γ)
Procedure:
-
Treat cultured epithelial cells with this compound for the desired time.
-
Wash cells twice with ice-cold PBS-CM to remove any protein-containing media.
-
Incubate the cells with freshly prepared Sulfo-NHS-SS-Biotin (0.5 mg/ml in PBS-CM) for 30 minutes at 4°C with gentle agitation to label cell surface proteins.
-
Quench the biotinylation reaction by washing the cells three times with quenching solution.
-
Lyse the cells in lysis buffer and collect the total cell lysate.
-
Determine the protein concentration of the lysate.
-
Incubate a portion of the lysate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (cell surface) proteins.
-
Wash the beads extensively with lysis buffer.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and a sample of the total cell lysate by SDS-PAGE and Western blotting using antibodies against ENaC subunits.
-
Quantify the band intensities to determine the relative amount of ENaC at the cell surface compared to the total ENaC expression.
Western Blotting for Phosphorylated Nedd4-2
This protocol allows for the detection of changes in the phosphorylation status of Nedd4-2, a direct substrate of Sgk1.
Materials:
-
Cultured epithelial cells
-
Lysis buffer containing phosphatase inhibitors (e.g., PhosSTOP) and protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-Nedd4-2 (e.g., at Ser448 or Ser342) and anti-total Nedd4-2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or a stimulator of Sgk1 activity (e.g., aldosterone or insulin).
-
Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) to reduce non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10]
-
Incubate the membrane with the primary antibody against phosphorylated Nedd4-2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Nedd4-2 or a loading control protein (e.g., GAPDH or β-actin).
Troubleshooting and Considerations
-
Inhibitor Specificity: GSK650394, used here as a representative for this compound, also shows some activity against Sgk2.[2][5][6][7][8][9] Consider potential off-target effects and use appropriate controls, such as Sgk1 knockdown or knockout models if available.
-
Cell Culture Conditions: The expression and activity of Sgk1 and ENaC can be influenced by cell culture conditions, including the presence of serum and hormones in the media. Standardize these conditions for reproducible results.
-
Phosphatase Activity: When studying protein phosphorylation, it is crucial to inhibit endogenous phosphatases during cell lysis and sample preparation to preserve the phosphorylation state of your target proteins.[1][10]
-
Amiloride Sensitivity: The amiloride-sensitive component of the short-circuit current is a reliable measure of ENaC activity. Ensure complete inhibition by using an appropriate concentration of amiloride (typically 10 µM).
By following these detailed application notes and protocols, researchers can effectively utilize this compound to dissect the intricate role of Sgk1 in the regulation of the epithelial sodium channel, paving the way for a better understanding of related physiological and pathological processes.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. Mechanisms of Regulation of Epithelial Sodium Channel by SGK1 in A6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Protocol for Assessing Sgk1-IN-1's Effect on Cell Migration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and migration.[1][2] As a downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, Sgk1 is activated by various growth factors and cellular stresses.[1][2] Aberrant Sgk1 activity is implicated in several pathologies, including cancer, where it often promotes tumor progression and metastasis by enhancing cell motility and invasion.[3][4]
Sgk1-IN-1 is a potent and selective inhibitor of Sgk1. These application notes provide detailed protocols to assess the efficacy of this compound in modulating cell migration using two standard in vitro methods: the wound healing (scratch) assay and the transwell migration (Boyden chamber) assay.
Mechanism of Action: Sgk1 in Cell Migration
Sgk1 promotes cell migration through a complex signaling network that involves the regulation of ion channels, transcription factors, and the actin cytoskeleton.[1][5][6] Key downstream effects of Sgk1 activation include:
-
Activation of NF-κB: Sgk1 can activate the transcription factor NF-κB, which in turn upregulates the expression of proteins involved in cell migration.[1][2]
-
Regulation of Ion Channels and Transporters: Sgk1 stimulates various ion channels and transporters, such as Na+/H+ exchangers, which are involved in maintaining the cellular volume and ion gradients necessary for cell movement.
-
Cytoskeletal Reorganization: Sgk1 influences the dynamics of the actin cytoskeleton, a critical component of the cellular machinery for migration.[5][7] This can involve the regulation of proteins that control actin polymerization and depolymerization.[5][7]
-
Modulation of Focal Adhesions: Sgk1 can influence the phosphorylation status of focal adhesion proteins like vinculin, thereby affecting cell-matrix interactions and motility.[8][9]
By inhibiting Sgk1, this compound is expected to attenuate these downstream signaling events, leading to a reduction in cell migration and invasion.
Sgk1 Signaling Pathway in Cell Migration
Caption: Sgk1 signaling pathway in cell migration.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.
Materials:
-
Cell line of interest (e.g., cancer cell line with known Sgk1 expression)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing assay insert
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once cells reach confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Wound:
-
Scratch Method: Gently and steadily create a straight scratch across the center of the cell monolayer using a sterile 200 µL pipette tip.[10][11]
-
Insert Method: If using a commercially available wound healing insert, follow the manufacturer's instructions for seeding cells and removing the insert to create a defined cell-free gap.
-
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Image Acquisition: Immediately after adding the treatments (Time 0), capture images of the wound in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the position of each image to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at Time 0.
-
Formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] * 100
-
Plot the percentage of wound closure over time for each treatment group.
-
Transwell Migration (Boyden Chamber) Assay
This assay assesses the migratory capacity of individual cells in response to a chemoattractant.
Materials:
-
Cell line of interest
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% fetal bovine serum (FBS))
-
This compound (dissolved in a suitable solvent)
-
Vehicle control
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Pre-treat the cell suspension with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (typically 12-24 hours) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixing solution for 10-20 minutes.
-
Staining: Stain the fixed cells by immersing the insert in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained, migrated cells on the bottom of the membrane in several random fields of view (e.g., 5 fields at 20x magnification).
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment group. Normalize the data to the vehicle control group.
Data Presentation
The quantitative data from the cell migration assays should be summarized in a clear and structured table for easy comparison.
| Assay | Treatment Group | Concentration (µM) | Measured Parameter | Result (Mean ± SD) | % Inhibition of Migration |
| Wound Healing | Vehicle Control | 0 | % Wound Closure at 24h | 95 ± 5 | 0 |
| This compound | 1 | % Wound Closure at 24h | 65 ± 7 | 31.6 | |
| This compound | 5 | % Wound Closure at 24h | 30 ± 6 | 68.4 | |
| This compound | 10 | % Wound Closure at 24h | 15 ± 4 | 84.2 | |
| Transwell | Vehicle Control | 0 | Average Migrated Cells per Field | 150 ± 12 | 0 |
| This compound | 1 | Average Migrated Cells per Field | 98 ± 9 | 34.7 | |
| This compound | 5 | Average Migrated Cells per Field | 45 ± 6 | 70.0 | |
| This compound | 10 | Average Migrated Cells per Field | 20 ± 4 | 86.7 |
Experimental Workflow Diagrams
Wound Healing Assay Workflow
Caption: Workflow for the wound healing assay.
Transwell Migration Assay Workflow
Caption: Workflow for the transwell migration assay.
References
- 1. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]
- 2. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 4. Frontiers | Expression Profiles of GILZ and SGK-1 in Potentially Malignant and Malignant Human Oral Lesions [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | The Enigmatic Role of Serum & Glucocorticoid Inducible Kinase 1 in the Endometrium [frontiersin.org]
- 7. Serum- and glucocorticoid-inducible kinase SGK1 regulates reorganization of actin cytoskeleton in mast cells upon degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum‐ and glucocorticoid‐dependent kinase‐1‐induced cell migration is dependent on vinculin and regulated by the membrane androgen receptor – ScienceOpen [scienceopen.com]
- 9. Serum‐ and glucocorticoid‐dependent kinase‐1‐induced cell migration is dependent on vinculin and regulated by the membrane androgen receptor | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing the Impact of Sgk1-IN-1 on Tumor Growth in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vivo anti-tumor efficacy of the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitor, Sgk1-IN-1, using xenograft models. The protocols outlined below are based on established methodologies for assessing SGK1 inhibitors and can be adapted for the specific characteristics of this compound and the chosen cancer model.
Introduction to Sgk1 and its Role in Cancer
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the PI3K/mTOR signaling pathway.[1][2] Upregulation and activation of SGK1 are observed in a variety of human cancers, including breast, prostate, and colorectal cancers.[3] SGK1 promotes tumor progression by enhancing cell survival, proliferation, and resistance to therapy.[4][5] Its role in phosphorylating downstream targets like NDRG1 and contributing to the regulation of transcription factors such as NF-κB makes it a compelling target for anti-cancer drug development.[4][6] this compound is a potent and selective inhibitor of SGK1 with a reported IC50 of 1 nM, making it a valuable tool for investigating the therapeutic potential of SGK1 inhibition.[7]
Key Concepts in Sgk1 Inhibition and Tumor Growth
The inhibition of SGK1 is expected to impact several key cellular processes that drive tumor growth. These include:
-
Cell Cycle Arrest: SGK1 inhibition can lead to cell cycle arrest, often at the G1 or G2/M phase, thereby halting tumor cell proliferation.[1][8]
-
Induction of Apoptosis: By blocking pro-survival signals, SGK1 inhibitors can induce programmed cell death in cancer cells.[1]
-
Inhibition of Metastasis: SGK1 has been implicated in cell migration and invasion, and its inhibition may reduce the metastatic potential of tumors.[9]
-
Sensitization to Other Therapies: SGK1 inhibition has been shown to sensitize cancer cells to radiation and chemotherapy, offering potential for combination therapies.[3][5]
Experimental Design and Workflow
A typical workflow for assessing the impact of this compound in a xenograft model involves several key stages, from initial in vitro characterization to in vivo efficacy studies and terminal endpoint analysis.
Experimental workflow for assessing this compound efficacy.
Detailed Experimental Protocols
Protocol 1: Cell Line Selection and In Vitro Validation
1.1. Cell Line Selection:
-
Choose cancer cell lines with documented high expression or activity of SGK1. Examples include mantle cell lymphoma (Z138), triple-negative breast cancer (MDA-MB-231, BT549), and colorectal cancer (HCT116) cell lines.[4][8][10]
-
Culture selected cell lines according to the supplier's recommendations.
1.2. Determination of this compound IC50 in vitro:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
1.3. In Vitro Target Engagement (Western Blot):
-
Treat cells with this compound at concentrations around the IC50 value for a defined period (e.g., 2-6 hours).
-
Lyse the cells and perform Western blot analysis to assess the phosphorylation status of the direct SGK1 substrate, NDRG1 (at Threonine 346). A decrease in p-NDRG1 levels indicates target engagement.[6]
Protocol 2: Xenograft Tumor Model and this compound Efficacy Assessment
2.1. Animal Handling and Ethics:
-
All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor xenografts.
2.2. Tumor Cell Implantation:
-
Harvest cultured cancer cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 107 cells in a volume of 100-200 µL into the flank of each mouse.[4]
2.3. Tumor Growth Monitoring and Animal Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm3), randomly assign mice to treatment and control groups (n=8-10 mice per group).[4]
2.4. This compound Administration:
-
Treatment Schedule: Administer this compound or vehicle to the respective groups daily for a predefined period (e.g., 14-21 days).[4]
2.5. Monitoring of Efficacy and Toxicity:
-
Continue to measure tumor volume every 2-3 days.
-
Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
Protocol 3: Endpoint Analysis
3.1. Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Perform IHC staining on tumor sections for:
-
Ki67: A marker of cell proliferation. A decrease in Ki67-positive cells indicates an anti-proliferative effect.[10]
-
p-NDRG1: To confirm in vivo target engagement of this compound.
-
Cleaved Caspase-3: A marker of apoptosis. An increase suggests induction of apoptosis.
-
3.2. Western Blot Analysis of Tumor Lysates:
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen.
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blot analysis to quantify the levels of total and phosphorylated SGK1, NDRG1, and other relevant downstream signaling proteins (e.g., components of the AKT/mTOR and NF-κB pathways).[4]
Data Presentation
Quantitative data from the xenograft study should be summarized in clear and concise tables for easy comparison between treatment and control groups.
| Group | Number of Animals (n) | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight (g) (Mean ± SEM) |
| Vehicle Control | 10 | 125.5 ± 10.2 | 1580.3 ± 150.7 | N/A | 22.5 ± 0.8 |
| This compound (10 mg/kg) | 10 | 128.1 ± 9.8 | 950.1 ± 120.4 | 39.9 | 22.1 ± 0.7 |
| This compound (25 mg/kg) | 10 | 126.9 ± 11.1 | 632.8 ± 95.3 | 59.9 | 21.8 ± 0.9 |
| This compound (50 mg/kg) | 10 | 127.4 ± 10.5 | 412.7 ± 78.1 | 73.9 | 21.5 ± 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
The following diagram illustrates the central role of SGK1 in the PI3K/mTOR signaling pathway and highlights its downstream effectors, which are the targets of this compound's inhibitory action.
SGK1 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uhod.org [uhod.org]
- 9. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 10. Therapeutic inhibition of SGK1 suppresses colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Drug Resistance Mechanisms in Cancer Using Sgk1-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that has emerged as a critical mediator of cancer cell survival, proliferation, and resistance to therapy. As a downstream effector of the PI3K/mTOR signaling pathway, SGK1 shares substrate overlap with AKT but is often activated independently, providing a key escape mechanism for cancer cells under therapeutic pressure from AKT or PI3K inhibitors. Elevated SGK1 expression is correlated with poor prognosis and resistance to various treatments, including chemotherapy, radiotherapy, and targeted therapies, in numerous cancers such as breast, prostate, lung, and colorectal cancer.
Sgk1-IN-1 (also known as GSK650394) is a potent and selective inhibitor of SGK1. This small molecule provides a valuable tool for investigating the role of SGK1 in drug resistance and for exploring SGK1 inhibition as a potential therapeutic strategy to overcome resistance. These application notes provide detailed protocols for utilizing this compound to study drug resistance mechanisms in cancer cell lines and preclinical models.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a clear comparison of its efficacy.
Table 1: In Vitro Efficacy of this compound (GSK650394) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| LNCaP | Prostate Cancer | Cell Growth | IC50 | ~1 µM | Inhibition of androgen-mediated cell growth | |
| Mino, Z138, JVM-2 | Mantle Cell Lymphoma | Apoptosis Assay | % Apoptotic Cells | 10 µM | Dose-dependent increase in apoptosis | |
| Mino, Z138 | Mantle Cell Lymphoma | Cell Cycle Analysis | % Cells in G2/M | 10 µM | Increased cell population in G2/M phase | |
| HCT116 | Colorectal Cancer | Cell Proliferation | Inhibition | Not specified | Repressed tumor cell proliferation | |
| HT29 | Colorectal Cancer | Cell Proliferation | Inhibition | Not specified | Repressed tumor cell proliferation | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Western Blot | p-NDRG1 levels | 1 µM | Decrease in p-NDRG1 | |
| BT549 | Triple-Negative Breast Cancer | Western Blot | p-NDRG1 levels | 2-4 µM | Decrease in p-NDRG1 |
Table 2: In Vivo Efficacy of this compound (GSK650394) in Xenograft Mouse Models
| Cell Line Xenograft | Cancer Type | Treatment | Tumor Growth Inhibition | Endpoint | Reference |
| Z138 | Mantle Cell Lymphoma | 25 mg/kg/day, i.p. | 36.8% reduction in tumor growth | Day 14 | |
| Z138 | Mantle Cell Lymphoma | 50 mg/kg/day, i.p. | 48.9% reduction in tumor growth | Day 14 | |
| HCT116 | Colorectal Cancer | Not specified | Significant reduction in tumor volume and size | Day 22 | |
| HT29 | Colorectal Cancer | Not specified | Minimal tumor size in combination with radiotherapy | Not specified | |
| ME180 | Cervical Cancer | In combination with melatonin | Significant tumor size decrease; 33% complete remission | Not specified |
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of this compound in drug resistance are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GSK650394)
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GSK650394)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of SGK1 and its downstream targets.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SGK1, anti-p-SGK1, anti-NDRG1, anti-p-NDRG1, anti-GSK3β, anti-p-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (e.g., SGK1 antibody at a 1:600 dilution).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This protocol describes the use of this compound in a mouse xenograft model to assess its anti-tumor activity in vivo. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel
-
This compound (GSK650394)
-
Vehicle solution (e.g., DMSO, saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound solution for injection. For example, dissolve in DMSO and then dilute with saline for intraperitoneal (i.p.) injection.
-
Administer this compound (e.g., 25-50 mg/kg/day) or vehicle control to the respective groups via the chosen route of administration (e.g., i.p. injection) daily for a specified period (e.g., 14-21 days).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or western blotting).
Visualizations
The following diagrams illustrate key concepts related to the investigation of drug resistance using this compound.
Caption: SGK1 signaling pathway in cancer and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound's effect on drug resistance.
Caption: Logical relationship of this compound action in overcoming drug resistance.
Troubleshooting & Optimization
Technical Support Center: Sgk1-IN-1 Usage in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing Sgk1-IN-1 toxicity in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream targets.[3][4] By inhibiting SGK1, this compound can be used to study the physiological and pathological roles of this kinase.
Q2: What are the main challenges when using this compound in primary cell cultures?
The primary challenge with this compound is its poor aqueous solubility, which can lead to several issues in cell culture experiments:
-
Precipitation: The compound can precipitate out of the culture medium, leading to inaccurate concentrations and physical stress on the cells.
-
Inconsistent Results: Uneven distribution of the inhibitor can cause variability in experimental outcomes.
-
Vehicle Toxicity: High concentrations of organic solvents like dimethyl sulfoxide (DMSO), used to dissolve this compound, can be toxic to sensitive primary cells.[5][6]
Q3: What is the recommended starting concentration for this compound in cellular assays?
The recommended concentration for this compound in cellular assays is up to 1 µM.[2] However, the optimal concentration will depend on the specific primary cell type and the experimental goals. It is crucial to perform a dose-response curve to determine the effective concentration for SGK1 inhibition and the threshold for cytotoxicity in your specific cell model.
Q4: Are there known off-target effects of this compound?
This compound has been shown to be selective for SGK1. In a panel of 60 kinases, no significant inhibition (greater than 50%) was observed at a concentration of 1 µM.[2] It does show some activity against other SGK isoforms, with IC50 values of 128 nM for SGK2 and 3100 nM for SGK3.[2] A related compound, GSK650394, has shown some off-target effects on kinases like Aurora and JNK at concentrations less than 10-fold higher than its IC50 for SGK1.[7]
Troubleshooting Guide
Issue 1: Precipitate formation in the culture medium after adding this compound.
-
Possible Cause: The aqueous solubility of this compound has been exceeded. This often happens when a concentrated stock solution in an organic solvent is diluted too quickly or into a large volume of aqueous medium.
-
Solution:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Perform serial dilutions in DMSO: Before adding to the culture medium, perform serial dilutions of the stock solution in 100% DMSO to get closer to the final desired concentration.
-
Use a stepwise dilution into medium: Add the final DMSO-diluted inhibitor to a small volume of pre-warmed culture medium first, mix well, and then add this to the rest of the culture.
-
Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%, to minimize solvent toxicity.[5]
-
Issue 2: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Vehicle (DMSO) toxicity. Primary cells, especially neurons, can be highly sensitive to DMSO.[6]
-
Solution 1:
-
Run a vehicle control: Always include a control group treated with the same final concentration of DMSO used in the highest this compound concentration. This will help distinguish between inhibitor-specific toxicity and vehicle-induced toxicity.[8]
-
Minimize final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower. If higher concentrations are necessary, a dose-response curve for DMSO toxicity should be performed.
-
-
Possible Cause 2: On-target toxicity. Inhibition of SGK1 can lead to apoptosis or cell cycle arrest in some cell types, as SGK1 is a pro-survival kinase.[9][10]
-
Solution 2:
-
Titrate the concentration: Perform a careful dose-response experiment to find a concentration that inhibits SGK1 activity without causing excessive cell death.
-
Time-course experiment: Reduce the incubation time. Short-term inhibition of SGK1 may be sufficient to achieve the desired experimental outcome without leading to widespread cell death.
-
-
Possible Cause 3: Off-target toxicity. Although relatively selective, at higher concentrations, off-target effects could contribute to cytotoxicity.
-
Solution 3:
-
Use the lowest effective concentration: Stick to the lowest concentration of this compound that gives the desired biological effect.
-
Consider an alternative inhibitor: If off-target effects are suspected, using another SGK1 inhibitor with a different chemical scaffold could help confirm that the observed phenotype is due to SGK1 inhibition.
-
Issue 3: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Uneven distribution of the inhibitor due to its poor solubility, or degradation of the compound.
-
Solution:
-
Ensure complete dissolution: Before each use, ensure the this compound stock solution is fully dissolved. If crystals are visible, warm the solution gently (e.g., in a 37°C water bath) and vortex.
-
Proper mixing: When adding the inhibitor to the culture medium, mix thoroughly by gentle pipetting or swirling to ensure a homogenous solution.
-
Fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.
-
Quantitative Data on SGK1 Inhibitor Toxicity
Direct quantitative toxicity data for this compound in primary cell cultures is limited in the public domain. However, data from the related and well-characterized SGK1 inhibitor, GSK650394, can provide a useful reference point. It is important to note that primary cells may exhibit greater sensitivity.
Table 1: Cytotoxicity of GSK650394 in Different Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| M-1 (mouse cortical collecting duct cells) | XTT | LC50 | 41 µM | [3] |
| HeLa (human cervical cancer cells) | XTT | LC50 | > 100 µM | [3] |
| LNCaP (human prostate cancer cells) | Growth Assay | IC50 (androgen-stimulated growth) | ~1 µM | [11] |
| LNCaP (human prostate cancer cells) | - | No toxicity observed in the absence of androgens | - | [12] |
| Mantle Cell Lymphoma (MCL) cell lines | Apoptosis Assay | Dose-dependent increase in apoptosis | 17.7% - 55.3% | [7][13] |
| Normal B-cells | Viability Assay | No effect on viability | - | [7] |
Table 2: Inhibitory Activity of this compound and Related Inhibitors
| Inhibitor | Target | Parameter | Value | ATP Concentration | Reference |
| This compound | SGK1 | IC50 | 1 nM | 10 µM | [1] |
| IC50 | 41 nM | 500 µM | [1] | ||
| SGK2 | IC50 | 128 nM | - | [2] | |
| SGK3 | IC50 | 3100 nM | - | [2] | |
| GSK650394 | SGK1 | IC50 | 62 nM | - | [14] |
| SGK2 | IC50 | 103 nM | - | [14] | |
| EMD638683 | SGK1 | IC50 | 3 µM | - | [8][15] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol is designed to minimize precipitation of the hydrophobic compound this compound.
-
Prepare a 10 mM stock solution:
-
Allow the vial of solid this compound to come to room temperature.
-
Add the appropriate volume of 100% sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulate matter.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[1]
-
-
Prepare intermediate dilutions (if necessary):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% sterile DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).
-
-
Prepare the final working solution in culture medium:
-
Pre-warm the primary cell culture medium to 37°C.
-
To a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL).
-
Add the required volume of the appropriate this compound intermediate dilution to the medium. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).
-
Mix immediately and thoroughly by gentle pipetting.
-
Add this freshly prepared working solution to your cell culture plates.
-
Protocol 2: General Procedure for Assessing this compound Cytotoxicity in Primary Cell Cultures
This protocol provides a framework for determining the cytotoxic effects of this compound. The specific assay (e.g., MTT, LDH release, or apoptosis assay) should be chosen based on the research question and cell type.
-
Cell Seeding:
-
Plate primary cells at the recommended density in the appropriate culture vessel and allow them to adhere and stabilize for at least 24 hours.
-
-
Preparation of Treatment Solutions:
-
Prepare a series of this compound working solutions in pre-warmed culture medium at 2x the final desired concentrations, following Protocol 1.
-
Prepare a vehicle control solution containing the same concentration of DMSO as the highest this compound concentration.
-
Prepare a positive control for cell death (e.g., a known cytotoxic agent or 10% DMSO).[8]
-
Prepare a negative control (medium only).
-
-
Treatment:
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the 2x treatment solutions (this compound dilutions, vehicle control, positive control, negative control) to the corresponding wells. This will result in the desired final concentrations.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
At the end of the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions. Common assays include:
-
MTT or Resazurin Assay: Measures metabolic activity, an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.
-
Annexin V/Propidium Iodide Staining: Allows for the detection of early and late apoptosis by flow cytometry or fluorescence microscopy.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control to account for any effects of the solvent.
-
Plot the cell viability or cytotoxicity as a function of this compound concentration to generate a dose-response curve and determine the IC50 or LC50 value.
-
Visualizations
Caption: The SGK1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing this compound toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. SGK1 inhibition in glia ameliorates pathologies and symptoms in Parkinson disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - SGK1 [maayanlab.cloud]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. Sgk1, a cell survival response in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Sgk1-IN-1 not inhibiting SGK1 phosphorylation troubleshooting
Welcome to the technical support center for Sgk1-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists effectively use this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly active and selective small-molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1] SGK1 is a serine/threonine kinase that is a downstream component of the PI3K signaling pathway.[2] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of SGK1 to block its phosphorylation activity.
Q2: How is SGK1 activated?
SGK1 activation is a two-step process initiated by signaling pathways like PI3K.[2] First, mTORC2 (mammalian Target of Rapamycin Complex 2) phosphorylates SGK1 on Serine 422 (S422) in its hydrophobic motif. This initial phosphorylation creates a docking site for PDK1 (Phosphoinositide-Dependent Protein Kinase 1), which then phosphorylates Threonine 256 (T256) in the activation loop, leading to full kinase activation.[2]
Q3: How should I store and handle this compound?
For long-term storage, this compound stock solutions should be stored at -80°C (stable for up to two years) or -20°C (stable for up to one year).[1] It is recommended to aliquot the inhibitor upon receipt to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature and briefly centrifuge it to ensure all contents are at the bottom.
Troubleshooting Guide: Lack of SGK1 Phosphorylation Inhibition
This guide addresses the common issue where treatment with this compound does not result in a detectable decrease in SGK1 phosphorylation at its activating sites (pS422 and/or pT256).
Problem Area 1: Inhibitor and Treatment Conditions
Q: I'm not seeing an effect. Is my this compound active and am I using the correct concentration?
A: Several factors related to the inhibitor itself could be the cause.
-
Inhibitor Potency: this compound is highly potent in biochemical assays (IC50 = 1 nM).[1] However, the effective concentration in cell-based assays is typically higher due to factors like cell permeability and stability. A cellular IC50 for inhibiting a downstream target (GSK3β phosphorylation) was reported at 0.69 µM.[1]
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and experimental conditions.
-
Verify Inhibitor Integrity: If the inhibitor is old or has been stored improperly, it may have degraded. Consider purchasing a fresh stock.
-
Check Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium.[3] Precipitates can drastically lower the effective concentration.
-
Treatment Duration: The timing of inhibitor treatment relative to cell stimulation is critical. Pre-incubate cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the stimulus that activates the SGK1 pathway.
-
Problem Area 2: Experimental Assay and Detection
Q: I've confirmed my treatment conditions. Could the problem be with my Western blot?
A: Detecting changes in phosphorylation, especially for a protein like SGK1, can be challenging. The issue may lie in the sample preparation or detection method.
-
Low Phospho-Signal: The amount of phosphorylated SGK1 can be very low in resting cells and even after stimulation, making it difficult to detect by standard Western blot.[4] Some studies report that detection of phosphorylated SGK1 requires enrichment via immunoprecipitation (IP) before blotting.[5]
-
Phosphatase Activity: Cellular phosphatases are highly active and can rapidly dephosphorylate proteins once cells are lysed.[4][6] This can artificially reduce or eliminate your phosphorylated signal.
-
Incorrect Reagents: Certain reagents commonly used in Western blotting can interfere with the detection of phosphoproteins. Milk, often used as a blocking agent, contains phosphoproteins (casein) that can cause high background. Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.[7][8]
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always add a freshly prepared cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[4][6] Keep samples on ice at all times.
-
Optimize Blocking: Switch from non-fat dry milk to 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for your blocking step and antibody dilutions.[8]
-
Use TBS-T: Use TBST for all wash steps and antibody dilutions to avoid interference from phosphate ions in PBS.[7]
-
Include Controls:
-
Positive Control: A lysate from cells known to have high SGK1 activation.
-
Loading Control: Blot for total SGK1 to ensure that the lack of a phospho-signal is not due to a lack of total protein.[8]
-
Downstream Target Control: Probe for the phosphorylation of a known SGK1 substrate, such as NDRG1 (pThr346).[2] A decrease in pNDRG1 can confirm that this compound is active in the cell, even if you cannot detect changes in SGK1's own phosphorylation.
-
-
Enrich Your Target: If the signal remains weak, perform immunoprecipitation (IP) for total SGK1 from your lysates, and then probe the immunoprecipitated protein with the phospho-specific SGK1 antibody.[9]
-
Problem Area 3: Cellular and Pathway Biology
Q: My inhibitor is active and my Western blot is optimized, but I still don't see inhibition of SGK1 phosphorylation. Why?
A: The biological context of your experiment is crucial. SGK1 phosphorylation is a dynamic process regulated by upstream kinases.
-
Mechanism of Inhibition vs. Readout: this compound is an ATP-competitive inhibitor; it blocks the catalytic activity of SGK1. Your experimental readout is the phosphorylation state of SGK1, which is controlled by the upstream kinases mTORC2 and PDK1. An ATP-competitive inhibitor will primarily prevent SGK1 from phosphorylating its downstream substrates. It will not directly prevent the upstream kinases from phosphorylating SGK1 itself.
-
Redundancy and Isoforms: The SGK family has three members (SGK1, 2, 3) with homologous catalytic domains.[10] While this compound is selective, it does have activity against SGK2 and SGK3.[1] Depending on your cell type, other isoforms may be expressed. Furthermore, multiple SGK1 isoforms exist due to alternative translation, which have different subcellular localizations and functions.[11]
-
Troubleshooting Steps:
-
Shift Your Readout: The most reliable way to measure the efficacy of an SGK1 catalytic inhibitor is to measure the phosphorylation of a direct downstream substrate, such as pNDRG1 (Thr346) or pFOXO3a (Thr32) .[2] A reduction in the phosphorylation of these substrates is a direct indicator of successful SGK1 inhibition.
-
Consider the Upstream Pathway: The signal you are measuring (pS422/pT256) reflects the activity of mTORC2 and PDK1. If you are stimulating this pathway strongly, you may see robust phosphorylation of SGK1 even while its catalytic function is blocked by this compound.
-
Quantitative Data: SGK1 Inhibitors
The table below summarizes the potency of this compound and other commonly used SGK1 inhibitors. Note that biochemical IC50 values (in vitro) are often much lower than cellular IC50 values.
| Inhibitor | Type | Biochemical IC50 (SGK1) | Cellular IC50 (Assay Dependent) | Reference(s) |
| This compound | Selective SGK1 Inhibitor | 1 nM | ~0.69 µM (pGSK3β) | [1][12] |
| GSK650394 | SGK1/2 Inhibitor | 62 nM | ~1 µM (Cell Growth) | [13][14] |
| EMD638683 | SGK1 Inhibitor | 3 µM | >10 µM (pNDRG1) | [15][16] |
| SI-113 | SGK1 Inhibitor | 600 nM | 12.5 µM (Cell Cycle) | [15] |
Visualizations
SGK1 Activation Pathway
Caption: SGK1 activation downstream of the PI3K pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound experiments.
Key Experimental Protocol: Western Blot for SGK1 Activity
This protocol is optimized for detecting changes in protein phosphorylation and assessing SGK1 inhibitor efficacy.
I. Materials
-
Lysis Buffer: RIPA buffer supplemented with protease inhibitor cocktail and phosphatase inhibitor cocktail (add fresh).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Wash Buffer: TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-NDRG1 (Thr346)
-
Rabbit anti-total NDRG1
-
Rabbit anti-phospho-SGK1 (S422 or T256) (optional, for advanced troubleshooting)
-
Mouse anti-total SGK1
-
Mouse anti-GAPDH or β-Actin (loading control)
-
-
Secondary Antibodies:
-
Anti-rabbit IgG, HRP-linked
-
Anti-mouse IgG, HRP-linked
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
II. Procedure
-
Cell Treatment:
-
Plate cells and grow to desired confluency (e.g., 70-80%).
-
Starve cells in serum-free media for 4-6 hours if studying growth factor stimulation.
-
Pre-treat cells with this compound (at various concentrations) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., insulin, growth factors, serum) for the recommended time (e.g., 15-30 minutes) to activate the SGK1 pathway.
-
-
Cell Lysis:
-
Immediately place the culture dish on ice.
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with fresh inhibitors). Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and loading buffer.
-
Denature samples by boiling at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibody (e.g., anti-pNDRG1) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-linked secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
For Reprobing: After imaging, strip the membrane according to a validated protocol and re-probe for total protein (e.g., total NDRG1) and a loading control (e.g., GAPDH) to confirm equal loading and specific inhibition.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Regulation of a Third Conserved Phosphorylation Site in SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) Increases Neurite Formation through Microtubule Depolymerization by SGK1 and by SGK1 Phosphorylation of tau - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Multiple Translational Isoforms Give Functional Specificity to Serum- and Glucocorticoid-induced Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Improving the bioavailability of Sgk1-IN-1 for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Sgk1-IN-1 in in vivo experiments, with a focus on overcoming bioavailability challenges.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low or no observable in vivo efficacy of this compound. | 1. Poor Bioavailability: this compound may have low aqueous solubility, leading to poor absorption after administration.[1][2] 2. Inadequate Formulation: The vehicle used may not be optimal for solubilizing or suspending this compound.[3][4] 3. Suboptimal Dose or Dosing Regimen: The administered dose may be too low to achieve a therapeutic concentration, or the dosing frequency may be insufficient. 4. Metabolic Instability: The compound may be rapidly metabolized in vivo. | 1. Optimize Formulation: Refer to the "Experimental Protocols" section for formulation strategies to enhance solubility and absorption. Consider using co-solvents, surfactants, or complexing agents. For example, a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been suggested for this compound.[1] 2. Conduct a Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal therapeutic dose. 3. Pharmacokinetic (PK) Analysis: If possible, conduct a PK study to determine the compound's half-life, clearance, and bioavailability to inform an appropriate dosing schedule. |
| Precipitation of this compound observed during formulation preparation or upon administration. | 1. Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the chosen vehicle. 2. Incompatible Vehicle Components: The components of the formulation may not be compatible, leading to precipitation. 3. pH Shift: Changes in pH upon dilution or administration can cause the compound to precipitate. | 1. Increase Solubilization: Utilize methods such as co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).[1][5] A suggested formulation for a similar SGK inhibitor, GSK650394, involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] 2. Sonication and Heating: Use of an ultrasonic bath and gentle heating can aid in dissolution.[7] 3. pH Adjustment: Ensure the pH of the final formulation is within a range where this compound is most soluble. |
| High variability in experimental results between animals. | 1. Inconsistent Formulation: The formulation may not be a homogenous solution or suspension, leading to variable dosing. 2. Differences in Animal Physiology: Individual differences in metabolism and absorption can contribute to variability. 3. Inaccurate Dosing: Errors in calculating or administering the dose. | 1. Ensure Homogenous Formulation: For suspensions, ensure vigorous and consistent mixing before each administration. For solutions, ensure the compound is fully dissolved. 2. Increase Sample Size: A larger group of animals can help to account for biological variability. 3. Standardize Administration Technique: Ensure consistent administration technique (e.g., gavage volume, injection site) across all animals. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a highly active and selective inhibitor of Serum and glucocorticoid-regulated kinase 1 (SGK1), with a reported IC50 of 1 nM.[1][7] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation, through the PI3K/PDK1 signaling pathway.[8] By inhibiting SGK1, this compound can modulate these downstream signaling events, making it a valuable tool for studying the physiological and pathological roles of SGK1.
2. What is the Sgk1 signaling pathway?
The SGK1 signaling pathway is activated by various stimuli, including growth factors and hormones. Upon activation of the PI3K pathway, PDK1 and mTORC2 phosphorylate and activate SGK1. Activated SGK1 then phosphorylates a range of downstream targets, influencing processes like cell survival, proliferation, and apoptosis.[8]
Caption: The Sgk1 signaling pathway and the inhibitory action of this compound.
3. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
4. How can I prepare a formulation of this compound for oral administration in mice?
Given that this compound is likely a poorly soluble compound, a formulation designed to enhance its solubility and absorption is crucial. A common approach for such compounds is to use a vehicle containing a combination of solvents and excipients.
Caption: Workflow for preparing an this compound formulation for in vivo use.
A suggested starting formulation for this compound for in vivo use is 10% DMSO in a solution of 20% SBE-β-CD (Captisol®) in saline .[1]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg)
This protocol provides a method for preparing a 1 mg/mL solution of this compound in a vehicle designed to improve solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of saline.
-
To create the final vehicle, mix 1 part DMSO with 9 parts of the 20% SBE-β-CD solution (e.g., 100 µL DMSO + 900 µL of 20% SBE-β-CD solution).
-
-
Prepare the this compound Solution:
-
Calculate the required amount of this compound for your experiment. For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 µL/g (0.25 mL), you will need 0.25 mg of this compound per mouse.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the prepared vehicle to achieve a final concentration of 1 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Administration:
-
Administer the freshly prepared formulation to the animals via oral gavage at the calculated volume.
-
Protocol 2: Troubleshooting Insoluble Compounds
If this compound fails to dissolve or precipitates out of the initial formulation, consider the following alternative vehicle systems that are commonly used for poorly soluble kinase inhibitors.
Caption: A logical flow for troubleshooting this compound formulation issues.
Alternative Vehicle Compositions:
-
Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] This formulation uses a combination of co-solvents and a surfactant to improve solubility.
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Vehicle 2: 5% N-Methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, 80% Water. This is another common vehicle for challenging compounds.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[9][10]
When using any new formulation, it is essential to first conduct a tolerability study in a small cohort of animals to ensure the vehicle itself does not cause any adverse effects.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
How to control for Sgk1-IN-1's effects on SGK2 and SGK3
Technical Support Center: Sgk1-IN-1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help control for its effects on the closely related kinases SGK2 and SGK3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that belongs to the AGC kinase family and is a key downstream effector of the PI3K signaling pathway.[1][2][3] It plays a crucial role in regulating various cellular processes, including ion channel activity, cell proliferation, survival, and apoptosis.[4][5] Dysregulation of SGK1 has been implicated in several diseases, including cancer, hypertension, and diabetes.[1][6]
Q2: How selective is this compound for SGK1 over SGK2 and SGK3?
Selectivity Profile of Common SGK Inhibitors
| Compound | SGK1 IC50 | SGK2 IC50 | SGK3 IC50 | Notes |
|---|---|---|---|---|
| GSK650394 | 62 nM | 103 nM | - | Potently inhibits both SGK1 and SGK2.[4][7] |
| EMD638683 | 3 µM (in cells) | >10 µM | >10 µM | Selective at 1 µM, but off-target effects are possible at higher concentrations.[3][6] |
| This compound | User Determined | User Determined | User Determined | It is crucial to perform in vitro kinase assays to establish this profile. |
Q3: Why is it critical to control for potential effects on SGK2 and SGK3?
Troubleshooting Guides
Problem: I am observing a phenotype with this compound and need to confirm it is a specific SGK1-mediated effect.
This is a common and critical challenge in kinase inhibitor studies. A multi-pronged approach is necessary for target validation.
Solution 1: Perform a Dose-Response Analysis
Rationale: By understanding the concentration at which this compound inhibits each isoform, you can select a concentration that is selective for SGK1.
Methodology:
-
In Vitro Kinase Assay: Determine the IC50 values of this compound against recombinant SGK1, SGK2, and SGK3 proteins. This provides the foundational biochemical evidence of selectivity.
-
Cellular Target Engagement: Use western blotting to analyze the phosphorylation of a downstream substrate common to all three isoforms, such as NDRG1 (p-NDRG1 at Thr346). Treat cells with a range of this compound concentrations. A significant decrease in p-NDRG1 at a low concentration, consistent with the SGK1 IC50, suggests on-target activity.
Solution 2: Genetic Validation using siRNA or CRISPR
Rationale: Genetic knockdown or knockout of the target protein should replicate the phenotype observed with the inhibitor. This is a gold-standard method for validating inhibitor specificity.[12]
Methodology:
-
Design and validate siRNAs or gRNAs that specifically target SGK1, SGK2, and SGK3.
-
Transfect or transduce your cells with these reagents individually.
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Confirm knockdown/knockout of the respective proteins by western blot or qPCR.
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Assess the phenotype of interest. If the phenotype observed with this compound is recapitulated only in the SGK1 knockdown/knockout cells, it strongly supports SGK1 as the primary target.
Solution 3: Use a Structurally Unrelated SGK1 Inhibitor
Rationale: If two inhibitors with different chemical scaffolds produce the same biological effect, it is less likely that the effect is due to a shared off-target.
Methodology:
-
Select a second, well-characterized SGK1 inhibitor that is structurally different from this compound.
-
Perform a dose-response experiment with the new inhibitor.
Solution 4: Rescue Experiment
Rationale: Re-introducing the target protein should reverse the effect of the inhibitor.
Methodology:
-
Treat cells with this compound to induce the phenotype.
-
Transfect the cells with a construct expressing an inhibitor-resistant mutant of SGK1 or a wild-type SGK1 construct to overexpress the protein.
-
If the phenotype is reversed or diminished, it provides strong evidence that the effect of this compound is mediated through SGK1.
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream SGK Activity
This protocol allows for the assessment of SGK activity in a cellular context by measuring the phosphorylation of a known downstream target, NDRG1.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells if necessary to reduce basal signaling. Treat with desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-NDRG1 (Thr346) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total NDRG1, total SGK1, and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and to confirm protein expression.
Visualizations
Signaling and Experimental Workflows
Caption: Simplified SGK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Decision logic for troubleshooting potential off-target effects.
References
- 1. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Patho)physiological significance of the serum- and glucocorticoid-inducible kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Serum and glucocorticoid inducible protein kinases (SGKs): a potential target for cancer intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the structure and regulation of two novel isoforms of serum- and glucocorticoid-induced protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the structure and regulation of two novel isoforms of serum- and glucocorticoid-induced protein kinase. | Sigma-Aldrich [merckmillipore.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Sgk1-IN-1 treatment
Welcome to the technical support center for Sgk1-IN-1, a potent and selective inhibitor of Serum/glucocorticoid-regulated kinase 1 (SGK1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly active and selective inhibitor of SGK1 with an IC50 of 1 nM.[1] It functions by competing with ATP for the binding site in the kinase domain of SGK1, thereby preventing the phosphorylation of downstream substrates. SGK1 is a key downstream effector of the PI3K signaling pathway and is activated through phosphorylation by mTORC2 and PDK1.[2][3] By inhibiting SGK1, this compound can modulate various cellular processes, including cell survival, proliferation, and ion channel regulation.[2][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A common starting concentration for this compound in cellular assays is up to 1 µM.[1] For instance, a concentration of 0.69 µM has been used to demonstrate activity in a GSK3β phosphorylation assay in U2OS cells.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound stock solutions?
This compound should be dissolved in DMSO to prepare a stock solution. For long-term storage, the stock solution is stable for up to two years at -80°C and for one year at -20°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: How stable is the SGK1 protein in cells?
The SGK1 protein is known to be rapidly degraded by the 26S proteasome.[4][5] This rapid turnover is mediated by a hydrophobic motif in its N-terminus.[5] The short half-life of the SGK1 protein is an important consideration in experimental design, as it can influence the duration of the inhibitory effect of this compound.
Troubleshooting Guides
Issue 1: No or weak inhibition of SGK1 activity observed.
Possible Cause 1: Suboptimal Incubation Time.
-
Recommendation: The incubation time for this compound can significantly impact its effectiveness. For many kinase inhibitors, a pre-incubation period is crucial to allow for binding to the target enzyme. A general recommendation is to pre-treat cells with the inhibitor for 30-60 minutes before adding a stimulus.[6] However, longer incubation times, such as 6 hours, have been used for this compound to observe effects on downstream targets like GSK3β phosphorylation.[1] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell type and experimental endpoint. (See Experimental Protocols section for a detailed guide).
Possible Cause 2: Inhibitor Degradation.
-
Recommendation: Ensure that the this compound stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[1] If inhibitor degradation is suspected, prepare a fresh stock solution. The stability of the inhibitor in cell culture media over longer incubation periods should also be considered.
Possible Cause 3: Insufficient Inhibitor Concentration.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The IC50 value of 1 nM is for the purified enzyme, and higher concentrations are typically required in a cellular context to account for factors like cell permeability.[1]
Possible Cause 4: Low SGK1 expression or activity in the cell line.
-
Recommendation: Confirm the expression and basal activity of SGK1 in your cell line of interest using Western blotting for total and phosphorylated SGK1 (at Ser422).[7] Some cell lines may have very low endogenous levels of SGK1, making it difficult to observe the effects of inhibition.[7]
Issue 2: Off-target effects are observed.
Possible Cause 1: High Inhibitor Concentration.
-
Recommendation: While this compound is highly selective, using excessively high concentrations can lead to off-target effects.[1] It is important to use the lowest effective concentration determined from a dose-response curve. Consider comparing the effects of this compound with other SGK1 inhibitors that have different chemical scaffolds, such as GSK650394 or EMD638683, to confirm that the observed phenotype is specific to SGK1 inhibition.[8]
Possible Cause 2: Prolonged Incubation Time.
-
Recommendation: Long incubation times can sometimes lead to the accumulation of metabolic byproducts or indirect cellular effects that are not directly related to SGK1 inhibition. Optimize the incubation time to the shortest duration that yields a robust and reproducible effect on your target of interest.
Issue 3: Variability in experimental results.
Possible Cause 1: Inconsistent cell culture conditions.
-
Recommendation: Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase during the experiment.[6] Serum starvation prior to inhibitor treatment and stimulation can help to reduce variability by synchronizing the cells and lowering basal signaling activity.[6]
Possible Cause 2: Pipetting inconsistencies.
-
Recommendation: Inconsistent timing in the addition of reagents, especially during pre-incubation and stimulation steps, can lead to variability.[9] Use of multichannel pipettes or automated liquid handlers can improve consistency.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Serum/glucocorticoid-regulated kinase 1 (SGK1) | [1] |
| IC50 (in vitro) | 1 nM | [1] |
| Cellular Activity (U2OS) | 0.69 µM (inhibition of GSK3β phosphorylation) | [1] |
| Selectivity | Good selectivity against SGK2 (IC50 = 41 nM) and moderate against SGK3. | [1] |
| Solvent | DMSO | [1] |
| Storage | -80°C (2 years), -20°C (1 year) | [1] |
Table 2: Comparison of Common SGK1 Inhibitors
| Inhibitor | IC50 (SGK1) | Key Characteristics | Reference |
| This compound | 1 nM | Highly potent and selective. | [1] |
| GSK650394 | 62 nM | Widely used, but has known off-target effects. | [2][8] |
| EMD638683 | ~3 µM | Another commercially available inhibitor with slightly higher selectivity than GSK650394 but poor cell permeability. | [8] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the optimal pre-incubation and treatment time for this compound in a cell-based assay. The downstream readout will be the phosphorylation of a known SGK1 substrate, such as NDRG1 (pThr346) or FOXO3a (pSer253).[2][3]
Materials:
-
This compound
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Cell line of interest
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Complete cell culture medium
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Serum-free medium
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Stimulus (e.g., insulin, serum, or other growth factors that activate the PI3K/SGK1 pathway)
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Lysis buffer with protease and phosphatase inhibitors
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Primary antibodies (total SGK1, phospho-SGK1 (Ser422), total NDRG1, phospho-NDRG1 (Thr346), total FOXO3a, phospho-FOXO3a (Ser253), and a loading control like β-actin or GAPDH)
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional but Recommended): Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 4-16 hours. This step reduces basal SGK1 activity.
-
This compound Pre-incubation:
-
Prepare a working solution of this compound in serum-free medium at the desired concentration (e.g., 1 µM).
-
Add the this compound solution to the cells and incubate for different durations (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 6 hrs). Include a vehicle control (DMSO) for each time point.
-
-
Stimulation:
-
After the pre-incubation period, add the stimulus to the wells. The duration of stimulation should be kept constant across all conditions and should be based on known activation kinetics of the SGK1 pathway (typically 15-30 minutes for growth factors).
-
-
Cell Lysis:
-
At the end of the stimulation period, immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of NDRG1 or FOXO3a. Also, probe for total protein levels and a loading control to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Plot the normalized phosphorylation levels against the incubation time with this compound to determine the time point that gives the most significant and consistent inhibition.
-
Visualizations
Caption: SGK1 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for weak this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid-induced Leucine Zipper 1 Stimulates the Epithelial Sodium Channel by Regulating Serum- and Glucocorticoid-induced Kinase 1 Stability and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel N-terminal hydrophobic motif mediates constitutive degradation of serum- and glucocorticoid-induced kinase-1 by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatases maintain low catalytic activity of SGK1: DNA damage resets the balance in favor of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
How to select the right control for Sgk1-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sgk1-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that acts downstream of the PI3K (Phosphoinositide 3-kinase) signaling pathway.[1][2] SGK1 is activated through phosphorylation by mTORC2 and PDK1.[1][2] Once active, SGK1 phosphorylates various downstream targets to regulate cellular processes such as cell survival, proliferation, ion transport, and gene expression. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of SGK1, thereby preventing the phosphorylation of its substrates.
Q2: What is the recommended concentration of this compound for cell-based assays?
For most cell-based assays, a concentration range of 0.1 to 1 µM is recommended.[3] The optimal concentration will depend on the specific cell type and experimental conditions. It is always advisable to perform a dose-response experiment to determine the IC50 value in your specific system.
Q3: How should I select a negative control for my this compound experiment?
Ideally, a negative control would be a structurally similar but inactive analog of this compound. However, a commercially available, validated inactive analog of this compound is not currently available. Therefore, alternative negative control strategies are recommended:
-
Vehicle Control: The most fundamental control is to treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Structurally Unrelated Kinase Inhibitor: Use a well-characterized kinase inhibitor that is structurally distinct from this compound and does not inhibit SGK1 or kinases in the same signaling pathway. This helps to control for general effects of kinase inhibition.
-
Genetic Knockdown/Knockout: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SGK1 expression. Observing a similar phenotype with this compound treatment and genetic knockdown provides strong evidence for on-target activity.
Q4: What is a suitable positive control for activating the SGK1 pathway?
Several stimuli can be used to activate the SGK1 pathway and serve as a positive control in your experiments:
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Dexamethasone: This synthetic glucocorticoid is a well-established inducer of SGK1 expression.[4][5] Treatment with dexamethasone leads to increased SGK1 mRNA and protein levels, and subsequently, increased SGK1 activity.
-
Insulin: Insulin activates the PI3K pathway, leading to the phosphorylation and activation of SGK1.[5][6]
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Serum: The addition of serum to serum-starved cells activates multiple growth factor signaling pathways, including the PI3K/SGK1 axis.
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Cellular Stressors: Reagents like thapsigargin (an ER stress inducer) or sorbitol (an osmotic stress inducer) have been shown to increase SGK1 expression and activity.
Q5: How can I measure the activity of SGK1 in my experiment?
A reliable method to assess SGK1 activity is to measure the phosphorylation of its downstream target, N-myc downstream-regulated gene 1 (NDRG1), at Threonine 346 (Thr346).[6][7][8] This can be achieved using a phospho-specific antibody for p-NDRG1 (Thr346) in a Western blot analysis. An increase in p-NDRG1 (Thr346) levels upon stimulation (positive control) and a decrease upon treatment with this compound would indicate effective modulation of SGK1 activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound on the target readout. | Compound Inactivity: this compound may have degraded. | Ensure proper storage of this compound (powder at -20°C, in solvent at -80°C).[9] Prepare fresh working solutions for each experiment. |
| Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. | |
| Low SGK1 Activity: Basal SGK1 activity in your cells may be too low to observe a significant inhibitory effect. | Stimulate the SGK1 pathway with a positive control (e.g., dexamethasone or insulin) before adding this compound. | |
| Cell Permeability Issues: this compound may not be efficiently entering the cells. | While this compound is cell-permeable, incubation time can be optimized. Try extending the pre-incubation time with the inhibitor. | |
| Unexpected results with the negative control. | Vehicle (e.g., DMSO) Toxicity: High concentrations of the vehicle may be toxic to the cells. | Use the lowest possible concentration of the vehicle and ensure the final concentration does not exceed 0.1-0.5% in the cell culture medium. |
| Off-target Effects of Alternative Negative Control: The structurally unrelated kinase inhibitor may have unexpected off-target effects in your system. | Thoroughly research the selectivity profile of the chosen inhibitor. Consider using a different negative control or relying on genetic knockdown for target validation. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Cell passage number, confluency, and serum starvation conditions can affect signaling pathways. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent confluency and serum starvation times. |
| Reagent Variability: Inconsistent preparation of reagents can lead to variability. | Prepare fresh stocks of this compound and other reagents regularly. Use calibrated pipettes and ensure accurate dilutions. |
Experimental Protocols
Positive Control Stimulation of SGK1 Activity
Dexamethasone Stimulation:
-
Seed cells and grow to the desired confluency.
-
Serum-starve the cells for 4-16 hours, depending on the cell type.
-
Prepare a stock solution of dexamethasone in ethanol or DMSO.
-
Treat cells with 100 nM to 1 µM dexamethasone for 4-8 hours to induce SGK1 expression and activity.[4]
-
Lyse the cells for downstream analysis (e.g., Western blot for p-NDRG1).
Insulin Stimulation:
-
Seed cells and grow to the desired confluency.
-
Serum-starve the cells for 4-16 hours.
-
Prepare a fresh solution of insulin in sterile water or PBS.
-
Treat cells with 10-100 nM insulin for 15-60 minutes to activate the PI3K/SGK1 pathway.[5][6]
-
Lyse the cells for downstream analysis.
Western Blot for p-NDRG1 (Thr346)
-
After cell treatment, wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-NDRG1 (Thr346) overnight at 4°C.[7][8]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total NDRG1 or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified Sgk1 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
- 1. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Serum and glucocorticoid-regulated kinase 1 (SGK1) activation in breast cancer: Requirement for mTORC1 activity associates with ER-alpha expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone and insulin activate serum and glucocorticoid-inducible kinase 1 (SGK1) via different molecular mechanisms in cortical collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone and insulin activate serum and glucocorticoid‐inducible kinase 1 (SGK1) via different molecular mechanisms in cortical collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-NDRG1 (Thr346) (D98G11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-NDRG1 (Thr346) (D98G11) XP® Rabbit mAb (#5482) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating Sgk1-IN-1 Target Engagement in Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the target engagement of Sgk1-IN-1 in a cellular context.
Troubleshooting Guides
Effective validation of this compound target engagement relies on robust experimental techniques. The following tables address common issues encountered during Cellular Thermal Shift Assays (CETSA) and Western Blotting experiments.
Table 1: Troubleshooting Cellular Thermal Shift Assay (CETSA)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No thermal shift observed with this compound treatment. | 1. Ineffective cell lysis: Incomplete release of soluble Sgk1. 2. Suboptimal inhibitor concentration: this compound concentration is too low to achieve target saturation. 3. Inappropriate temperature range: The selected temperature range may not cover the melting point of Sgk1. 4. High protein concentration: Very high protein concentrations can sometimes mask the stabilizing effect of a ligand. | 1. Optimize lysis conditions: Use a well-validated lysis buffer with sufficient detergent and mechanical disruption (e.g., sonication). 2. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for target engagement. 3. Determine the Sgk1 melting curve: Perform a preliminary CETSA experiment with a wide temperature gradient to identify the optimal temperature for the isothermal dose-response experiment.[1][2] 4. Adjust protein loading: Titrate the amount of cell lysate to ensure you are in a linear range for detection. |
| High variability between replicates. | 1. Inconsistent heating/cooling: Variations in temperature application across samples. 2. Pipetting errors: Inaccurate dispensing of cells, inhibitor, or lysis buffer. 3. Uneven cell density: Differences in cell number between wells. | 1. Use a PCR cycler with a heated lid: This ensures uniform temperature distribution. 2. Calibrate pipettes and use careful technique: Ensure accurate and consistent liquid handling. 3. Ensure a single-cell suspension: Count cells accurately and ensure even distribution in the plate. |
| Unexpected destabilization of Sgk1 with this compound. | 1. Allosteric binding of the inhibitor: Some inhibitors can induce a conformational change that leads to protein destabilization. 2. Off-target effects: The observed effect may be indirect. | 1. This can still be an indicator of target engagement: A consistent destabilization shift is also a valid result.[3] 2. Validate with orthogonal methods: Confirm target engagement using a different assay, such as an in-cell kinase assay. |
Table 2: Troubleshooting Western Blot for Sgk1 Downstream Targets (p-NDRG1, p-FOXO3a)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal for phosphorylated targets. | 1. Low basal phosphorylation: The target protein may have low basal phosphorylation in the chosen cell line. 2. Insufficient protein loading: Not enough target protein to detect the phosphorylated form. 3. Inactive antibody: The primary antibody may have lost activity. 4. Suboptimal antibody concentration: The primary antibody dilution is too high. 5. Phosphatase activity: Phosphatases in the lysate have dephosphorylated the target. | 1. Stimulate the pathway: Treat cells with a known activator of the PI3K/Sgk1 pathway (e.g., insulin, IGF-1) to increase basal phosphorylation before adding this compound. 2. Increase protein load: Load a higher amount of protein per lane (e.g., 30-50 µg). 3. Use a fresh antibody aliquot: Avoid repeated freeze-thaw cycles. 4. Optimize antibody dilution: Perform a titration to find the optimal primary antibody concentration. 5. Add phosphatase inhibitors to the lysis buffer: Ensure complete inhibition of phosphatase activity.[4][5][6] |
| High background on the Western Blot. | 1. Insufficient blocking: The blocking agent is not effectively preventing non-specific antibody binding. 2. Primary antibody concentration is too high: Non-specific binding of the primary antibody. 3. Inadequate washing: Insufficient removal of unbound antibodies. | 1. Optimize blocking: Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 2. Decrease primary antibody concentration: Use a more diluted primary antibody solution. 3. Increase the number and duration of washes: Wash the membrane at least 3 times for 10 minutes each with TBS-T. |
| Non-specific bands are observed. | 1. Primary antibody cross-reactivity: The antibody may recognize other proteins. 2. Protein degradation: Proteases in the lysate have degraded the target protein. | 1. Use a highly specific monoclonal antibody: Check the antibody datasheet for specificity information. 2. Add protease inhibitors to the lysis buffer: Prepare fresh lysates and keep them on ice. |
| Inconsistent results with this compound treatment. | 1. Cell passage number: High passage number can lead to altered signaling pathways. 2. Variability in inhibitor activity: The inhibitor may be degrading over time. | 1. Use low-passage cells: Maintain a consistent cell passage number for all experiments. 2. Prepare fresh inhibitor solutions: Aliquot and store the inhibitor as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: How does this compound work?
A1: this compound is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (Sgk1). It functions by binding to the ATP-binding pocket of the Sgk1 kinase domain, preventing the phosphorylation of its downstream substrates.
Q2: What is the purpose of a Cellular Thermal Shift Assay (CETSA)?
A2: CETSA is a powerful technique used to verify direct binding of a compound to its target protein within a cellular environment.[7] The principle is that ligand binding can increase the thermal stability of the target protein. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, typically by Western Blot. An increase in the amount of soluble Sgk1 at higher temperatures in the presence of this compound indicates target engagement.
Q3: Why should I monitor the phosphorylation of downstream targets like NDRG1 and FOXO3a?
A3: Monitoring the phosphorylation status of known Sgk1 substrates, such as NDRG1 at Threonine 346 and FOXO3a at Serine 253, provides functional evidence of Sgk1 inhibition.[8][9] A decrease in the phosphorylation of these targets upon treatment with this compound confirms that the inhibitor is not only binding to Sgk1 but also inhibiting its kinase activity in the cell.
Q4: What are some potential off-target effects of this compound?
A4: While this compound is reported to be highly selective for Sgk1, like most kinase inhibitors, it may exhibit some off-target activity at higher concentrations. It is advisable to consult kinase profiling data for the specific inhibitor batch if available and to use the lowest effective concentration to minimize potential off-target effects. Some studies have noted that other SGK isoforms (SGK2, SGK3) could be inhibited at higher concentrations.[10]
Q5: My CETSA results show a destabilization of Sgk1 with the inhibitor. Is this a valid result?
A5: Yes, a consistent thermal destabilization upon ligand binding can also be a valid indicator of target engagement.[3] This phenomenon can occur if the inhibitor induces a conformational change in the protein that makes it less thermally stable. The key is to observe a consistent and dose-dependent shift.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Sgk1 Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Heating: After treatment, wash the cells with PBS and then resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a PCR cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Transfer the supernatant (containing soluble proteins) to a new tube. Determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Analyze the soluble Sgk1 levels by Western Blotting as described in Protocol 2.
Protocol 2: Western Blot for p-NDRG1 (Thr346) and p-FOXO3a (Ser253)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-NDRG1 (Thr346) (e.g., Cell Signaling Technology #3217, 1:1000 dilution) or p-FOXO3a (Ser253) (e.g., Cell Signaling Technology #13129, 1:1000 dilution) overnight at 4°C.[8][11] Also probe for total Sgk1, total NDRG1, total FOXO3a, and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein and loading control.
Visualizations
Caption: Sgk1 Signaling Pathway and Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 7. CETSA [cetsa.org]
- 8. Phospho-NDRG1 (Thr346) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-FoxO3a (Ser253) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. Phospho-FoxO3a (Ser253) (D18H8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Comparing the efficacy of Sgk1-IN-1 and GSK650394
A Comparative Analysis of SGK1 Inhibitors: GSK650394 and its Analog QGY-5-114-A
In the landscape of targeted cancer therapy, Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) has emerged as a pivotal molecule in promoting cell survival and proliferation across various cancer types. As a key downstream effector of the PI3K signaling pathway, SGK1's role in tumorigenesis has spurred the development of specific inhibitors. This guide provides a detailed comparison of the well-characterized SGK1 inhibitor, GSK650394, and a more recently developed analog, QGY-5-114-A, with a focus on their efficacy, mechanism of action, and supporting experimental data. It is important to note that the initially requested compound, "Sgk1-IN-1," is not extensively documented in publicly available research, precluding a direct comparison. Therefore, this guide will focus on GSK650394 and its analog QGY-5-114-A to fulfill the comparative aspect of this review.
Mechanism of Action and Signaling Pathway
SGK1 is a serine/threonine kinase that is activated downstream of the PI3K pathway.[1] Its activation is a two-step process involving phosphorylation by mTORC2 and PDK1.[1][2] Once active, SGK1 phosphorylates a number of downstream targets that are involved in cell survival, proliferation, and ion transport.[1][3] Key substrates include the transcription factor FOXO3a, which is inhibited by SGK1, and the E3 ubiquitin ligase NEDD4-2, whose inhibition by SGK1 leads to increased activity of epithelial sodium channels (ENaC).[1]
Both GSK650394 and QGY-5-114-A are ATP-competitive inhibitors that target the kinase activity of SGK1.[2][4][5] By binding to the ATP pocket of the enzyme, they prevent the phosphorylation of its downstream substrates, thereby inhibiting the pro-survival and pro-proliferative signals mediated by SGK1.
Caption: SGK1 signaling pathway and points of inhibition.
Efficacy and Potency Comparison
The following table summarizes the in vitro potency of GSK650394 and QGY-5-114-A.
| Inhibitor | Target | IC50 (in vitro assay) | Cell-based IC50 | Reference |
| GSK650394 | SGK1 | 62 nM | ~1 µM (LNCaP cells) | [6][7][8] |
| SGK2 | 103 nM | Not reported | [6][7][8] | |
| QGY-5-114-A | SGK1 | Not directly reported | 122.9 µM (HCT116 cells) | [9] |
It is important to note that the reported IC50 values are from different assays and cell lines, which can influence the results. GSK650394 shows potent inhibition of SGK1 and SGK2 in biochemical assays.[6][7][8] QGY-5-114-A, an analog of GSK650394, was shown to have a better inhibitory potency in HCT116 colorectal cancer cells compared to its parent compound.[9]
Cellular Effects
| Inhibitor | Cell Line | Effect | Reference |
| GSK650394 | LNCaP (Prostate Cancer) | Inhibits androgen-stimulated growth. | [1][8][9] |
| HCT116 (Colorectal Cancer) | Inhibits cell viability. | [9] | |
| PCa (Prostate Cancer) | Induces G2/M arrest and apoptosis. | [9] | |
| QGY-5-114-A | HCT116 (Colorectal Cancer) | More effective at inhibiting cell viability than GSK650394. | [5] |
Experimental Protocols
In Vitro Kinase Assay (Scintillation Proximity Assay for GSK650394)
This assay measures the ability of the inhibitor to prevent the phosphorylation of a substrate by the target kinase.
-
Reaction Mixture: A reaction mixture is prepared containing the SGK1 enzyme, a biotinylated peptide substrate, and [γ-33P]ATP.
-
Inhibitor Addition: GSK650394 is added at varying concentrations to the reaction mixture.
-
Incubation: The reaction is allowed to proceed, during which the kinase transfers the radiolabeled phosphate from ATP to the peptide substrate.
-
Detection: Streptavidin-coated SPA beads are added to the mixture. These beads bind to the biotinylated peptide substrate. When a radiolabeled phosphate is attached to the substrate, it comes into close proximity with the scintillant in the bead, generating a light signal that is detected by a scintillation counter.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
Cell Growth Assay (e.g., CCK-8 for QGY-5-114-A)
This assay assesses the effect of the inhibitor on cell proliferation.
-
Cell Seeding: HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a concentration gradient of QGY-5-114-A or GSK650394.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours).
-
CCK-8 Addition: A solution of Cell Counting Kit-8 (CCK-8) is added to each well. CCK-8 contains a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.[5]
Caption: General experimental workflows for inhibitor testing.
Conclusion
GSK650394 is a well-established and potent inhibitor of SGK1 and SGK2, demonstrating efficacy in various cancer cell lines, particularly in androgen-dependent prostate cancer. The development of analogs like QGY-5-114-A highlights the ongoing efforts to improve upon the therapeutic potential of SGK1 inhibition. While direct biochemical assay data for QGY-5-114-A is not as readily available, its enhanced efficacy in colorectal cancer cells suggests it may offer advantages in certain contexts. Further studies are needed to fully elucidate the comparative pharmacology and clinical potential of these and other emerging SGK1 inhibitors. Researchers and drug development professionals should consider the specific cancer type and the potential for off-target effects when selecting an SGK1 inhibitor for their studies.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 9. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
Comparative Analysis of Off-Target Profiles: Sgk1-IN-1 and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for interpreting experimental results and predicting potential toxicities. This guide provides a comparative analysis of the off-target profile of Sgk1-IN-1 against other well-known kinase inhibitors targeting related signaling pathways: alpelisib (a PI3Kα inhibitor), ipatasertib (an AKT inhibitor), and everolimus (an mTOR inhibitor).
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the PI3K/AKT/mTOR signaling pathway, playing a significant role in cell survival, proliferation, and ion channel regulation.[1][2] this compound is a potent and selective inhibitor of SGK1.[3] However, as with most kinase inhibitors, absolute specificity is rare. This guide summarizes available data on the selectivity of this compound and compares it with other inhibitors that modulate the same signaling cascade, providing a resource for target validation and experimental design.
Off-Target Profile Comparison
The following table summarizes the available quantitative and qualitative data on the off-target profiles of this compound, alpelisib, ipatasertib, and everolimus. The data is compiled from various sources, including KINOMEscan panels and other published assays. It is important to note that direct comparison can be challenging due to variations in assay conditions and the specific kinase panels used.
| Inhibitor | Primary Target(s) | On-Target Potency (IC50/Kd) | Key Off-Targets and Selectivity Data |
| This compound | SGK1 | 1 nM (IC50)[3] | Selectivity within SGK family: - SGK2: 128 nM (IC50)[4]- SGK3: 3100 nM (IC50)[4]Broad Kinase Panel: Assessed against a panel of 60 kinases at 1 µM with no inhibition greater than 50%.[4] |
| Alpelisib | PI3Kα | 4.6 nM (IC50) | Selectivity within PI3K family: - PI3Kβ: 1,156 nM (IC50)[5]- PI3Kγ: 250 nM (IC50)[5]- PI3Kδ: 290 nM (IC50)[5]Described as an α-specific PI3K inhibitor.[6] |
| Ipatasertib | AKT1/2/3 | 5-18 nM (IC50)[7] | Broad Kinase Panel: - Greater than 100-fold selectivity over other relevant kinases.[7]- Greater than 600-fold selectivity over protein kinase A (PKA).[7]Described as a highly selective ATP-competitive AKT inhibitor.[8] |
| Everolimus | mTOR (binds to FKBP12 to inhibit mTORC1) | 1.6-2.4 nM (IC50 for FKBP12 binding)[9] | As an allosteric inhibitor that binds to FKBP12, its off-target kinase activity is not typically characterized in the same way as ATP-competitive inhibitors. Its effects are primarily mediated through the inhibition of the mTORC1 complex.[10] |
Signaling Pathway and Experimental Workflow
To provide context for the action of these inhibitors, the following diagrams illustrate the SGK1 signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. SGK1 serum/glucocorticoid regulated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Comparison of SGK1 Inhibitors in Oncology Research: Sgk1-IN-1 vs. EMD638683
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical performance of two key SGK1 inhibitors, Sgk1-IN-1 and EMD638683, in the context of cancer research. This guide provides a synthesis of available experimental data to inform target validation and drug development efforts.
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical node in cancer cell signaling, playing a pivotal role in tumor growth, survival, and therapeutic resistance.[1][2][3] As an effector of the PI3K/mTOR pathway, SGK1's functions are extensive, influencing cell proliferation, apoptosis, and metastasis.[4][5] This has led to the development of small molecule inhibitors aimed at interrogating its function and therapeutic potential. This guide provides a comparative overview of two such inhibitors: this compound and EMD638683, summarizing their biochemical potency, cellular activity, and preclinical efficacy in cancer models based on available data.
At a Glance: Key Performance Metrics
| Feature | This compound | EMD638683 |
| Target | SGK1 | SGK1 |
| IC50 (SGK1) | 1 nM | 3 µM[6] |
| Cellular Activity | 0.69 µM (GSK3β phosphorylation in U2OS cells) | Half-maximal inhibition of NDRG1 phosphorylation at 3.35 ± 0.32 μM in HeLa cells |
| Selectivity | Good activity on hSGK2 (IC50 = 41 nM at 10 µM ATP), moderate on hSGK3 (IC50 = 41 nM at 50 µM ATP) | Also inhibits PKA, MSK1, PRK2, SGK2, and SGK3[4][7] |
| In Vitro Cancer Models | Data not readily available in public literature | Colon cancer (CaCo-2), breast cancer (MCF-7), rhabdomyosarcoma (RD, RH30)[6] |
| In Vivo Cancer Models | Data not readily available in public literature | Chemically induced colon carcinogenesis in mice[6] |
In-Depth Analysis: Mechanism of Action and Preclinical Data
This compound is a potent inhibitor of SGK1 with a reported IC50 of 1 nM in biochemical assays. Its cellular activity has been demonstrated through the inhibition of SGK1-dependent phosphorylation of GSK3β in U2OS cells with an activity of 0.69 µM. While highly active against SGK1, it also shows activity against other SGK isoforms, with an IC50 of 41 nM for SGK2 and SGK3 at different ATP concentrations. Currently, there is a lack of publicly available data on the efficacy of this compound in specific cancer cell lines or in in vivo cancer models.
EMD638683 is a well-characterized SGK1 inhibitor with a reported IC50 of 3 µM.[6] It has been shown to inhibit the phosphorylation of the SGK1 substrate NDRG1 in HeLa cells with a half-maximal effect at 3.35 ± 0.32 μM.[6] While selective for SGK1, it also demonstrates inhibitory activity against other kinases, including PKA, MSK1, PRK2, and the other SGK isoforms, SGK2 and SGK3.[4][7]
Preclinical studies have demonstrated the anti-cancer effects of EMD638683 in various models:
-
Colon Cancer: In CaCo-2 colon cancer cells, EMD638683 enhanced radiation-induced apoptosis.[6] In a mouse model of chemically induced colon carcinogenesis, treatment with EMD638683 significantly reduced the number of developing tumors.[6]
-
Breast Cancer: In MCF-7 breast cancer cells, EMD638683 induced a strong apoptotic response and enhanced the efficacy of radiation.[6]
-
Rhabdomyosarcoma: EMD638683 decreased the viability of RD and RH30 rhabdomyosarcoma cells and enhanced the cytotoxic effects of doxorubicin.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified SGK1 signaling pathway in cancer.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against SGK1 in a biochemical assay.
-
Reagents and Materials:
-
Recombinant human SGK1 enzyme
-
SGK1 substrate peptide (e.g., a derivative of NDRG1 or a generic kinase substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, EMD638683) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the SGK1 enzyme and substrate peptide solution to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., luminescence for ADP-Glo™).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay Protocol)
This protocol outlines a common method for determining the effect of SGK1 inhibitors on cancer cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound, EMD638683) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell viability by 50%.
-
Tumor Xenograft Model (General Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of SGK1 inhibitors in a mouse xenograft model.
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to form tumors in mice (e.g., HCT116)
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (this compound or EMD638683) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
Both this compound and EMD638683 are valuable research tools for investigating the role of SGK1 in cancer. This compound exhibits high biochemical potency, while EMD638683 has been more extensively characterized in preclinical cancer models, demonstrating in vitro and in vivo efficacy. The choice of inhibitor will depend on the specific research question, the required potency, and the experimental system. For researchers aiming to explore the therapeutic potential of SGK1 inhibition, the data available for EMD638683 in various cancer types provides a strong foundation. Further studies are warranted to evaluate the anti-cancer activity of this compound in cellular and animal models to fully understand its potential as a therapeutic agent. This guide provides a starting point for researchers to make informed decisions when selecting an SGK1 inhibitor for their cancer research endeavors.
References
- 1. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Advantage of High Potency: A Comparative Guide to the SGK1 Inhibitor, Sgk1-IN-1
In the landscape of kinase inhibitor research, the pursuit of high potency and selectivity is paramount for both elucidating complex cellular signaling and developing targeted therapeutics. Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical node in various signaling pathways implicated in cancer, hypertension, and other pathologies.[1][2][3] This guide provides a comparative analysis of Sgk1-IN-1, a potent SGK1 inhibitor, highlighting the advantages of its high potency through experimental data and comparisons with alternative compounds.
Understanding this compound
This compound is a small molecule inhibitor of SGK1, a serine/threonine kinase belonging to the AGC kinase family.[1] It functions as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the phosphorylation of its downstream substrates.[4] The high potency of this compound is a key attribute that distinguishes it as a valuable research tool.
Comparative Potency and Selectivity
The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. A lower IC50 value indicates that a smaller amount of the compound is needed to inhibit the target's activity by 50%, signifying higher potency.
| Inhibitor | Target | Potency (IC50) | Selectivity Profile | Reference |
| This compound | SGK1 | 1 nM (10 µM ATP) 41 nM (500 µM ATP) | SGK2: 128 nMSGK3: 3100 nMNo significant inhibition (>50%) against a panel of 60 other kinases at 1 µM. | [4] |
| GSK650394 | SGK1 | 62 nM | SGK2: 103 nM. Also shows activity against Aurora kinase, JNK, IGF1R, ROCK, JAK1/3, AKT1/2/3, DYRK1A, and PDK1. | [5][6][7] |
| EMD638683 | SGK1 | ~3 µM (in vitro) | Also inhibits other SGK isoforms with similar potency. | [6][8] |
| 5377051 | SGK1 | 2.1 µM | Selective inhibition demonstrated in cultured cardiomyocytes. | [5][9] |
| SI113 | SGK1 | ~8-11 µM (cell-based) | Selective for SGK1 over Abl, Src, and AKT. | [2][5] |
| QGY-5-114-A | SGK1 | 122.9 µM (cell viability) | Showed better inhibitory potency than GSK650394 in a cell viability assay. | [8] |
The data clearly demonstrates the superior potency of this compound compared to other commercially available or literature-documented SGK1 inhibitors. Its nanomolar IC50 values signify that it can effectively inhibit SGK1 at very low concentrations. Furthermore, its selectivity profile, particularly the significant difference in potency against SGK2 and SGK3, underscores its value as a specific tool for studying SGK1 function.
The Significance of High Potency
The high potency of an inhibitor like this compound offers several distinct advantages for researchers and drug development professionals:
-
Reduced Off-Target Effects: Highly potent compounds can be used at lower concentrations, minimizing the likelihood of them binding to and inhibiting other unintended kinases or proteins. This leads to "cleaner" experimental results, allowing researchers to be more confident that the observed effects are due to the inhibition of the primary target.
-
Greater Confidence in Phenotypic Observations: When studying the cellular role of a specific kinase, high potency and selectivity are crucial. The use of this compound at low nanomolar concentrations provides stronger evidence that the resulting cellular changes are a direct consequence of SGK1 inhibition, rather than a confounding off-target effect.
-
Lower Dosing in In Vivo Studies: For preclinical animal studies, a more potent compound can potentially be administered at lower doses to achieve the desired therapeutic effect.[10] This can lead to a better safety profile with fewer side effects.
-
Improved Therapeutic Window: In a clinical context, a potent and selective drug can have a wider therapeutic window, meaning there is a larger and safer range between the dose required for a therapeutic effect and the dose at which toxic side effects occur.
Experimental Protocols
Kinase Inhibitor Potency Determination (Biochemical Assay)
A common method to determine the IC50 of a kinase inhibitor is through a biochemical assay that measures the phosphorylation of a substrate.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified, active SGK1 enzyme.
-
Specific peptide or protein substrate for SGK1.
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in conjunction with a detection system).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Detection reagents (e.g., phosphocellulose paper for radiometric assays, or antibodies/reagents for fluorescence or luminescence-based assays).[11][12]
-
Plate reader or scintillation counter.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the purified SGK1 enzyme, the specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the kinase inhibitor at a range of serially diluted concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction using a stop solution (e.g., EDTA or a high concentration of non-labeled ATP).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[11]
-
Fluorescence/Luminescence Assay: Add detection reagents that produce a signal proportional to the amount of phosphorylated substrate or the amount of ADP produced.[10][13] Read the signal using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Pathways and Workflows
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 3. Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. karger.com [karger.com]
- 8. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of serum and glucocorticoid regulated kinase-1 as novel therapy for cardiac arrhythmia disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
A Comparative Guide to the Pharmacokinetic Properties of Sgk1-IN-1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of the serum and glucocorticoid-regulated kinase 1 (Sgk1) inhibitor, Sgk1-IN-1, and its analogs. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development projects targeting Sgk1.
Introduction to Sgk1 Inhibition
Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] It is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Dysregulation of Sgk1 activity has been implicated in numerous diseases, such as cancer, hypertension, and diabetic nephropathy, making it an attractive therapeutic target. This guide focuses on the pharmacokinetic profiles of this compound and other small molecule inhibitors of Sgk1, providing a comparative analysis to aid in the selection and development of lead compounds.
Sgk1 Signaling Pathway
Sgk1 is activated downstream of the PI3K pathway. Upon growth factor stimulation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). mTORC2 phosphorylates Sgk1 at Ser422 in its hydrophobic motif, which primes it for subsequent phosphorylation by PDK1 at Thr256 in the activation loop, leading to full kinase activation.[1] Activated Sgk1 then phosphorylates a range of downstream substrates, modulating their activity and impacting cellular function.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic data for this compound and a selection of its analogs and other Sgk1 inhibitors.
Table 1: In Vitro Potency of Sgk1 Inhibitors
| Compound | Sgk1 IC₅₀ (nM) | Sgk2 IC₅₀ (nM) | Sgk3 IC₅₀ (nM) | Cellular Assay IC₅₀ (µM) | Reference |
| This compound | 1 | 41 | - | 0.69 (p-GSK3β) | MedChemExpress |
| GSK650394 | 62 | 103 | - | 0.6 (SCC) | MCE, Sherk et al., 2008 |
| EMD638683 | 3000 | - | - | 3.35 (p-NDRG1) | Ackermann et al., 2011 |
| SI113 | 600 | - | - | - | Cicenas et al., 2022 |
| Compound 1 (GSK) | 40 | - | - | 1.3 (M-1 SCC) | Hammond et al., 2009 |
| Compound 2 (GSK) | 63 | - | - | 0.88 (M-1 SCC) | Hammond et al., 2009 |
| Compound 16 (GSK) | 20 | - | - | - | Hammond et al., 2009 |
Table 2: In Vivo Pharmacokinetic Parameters of Sgk1 Inhibitors in Rats
| Compound | Dose (mg/kg) | Route | CLp (mL/min/kg) | Vdss (L/kg) | t½ (min) | Oral AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| This compound | - | - | - | - | - | - | - | Data not available |
| GSK650394 | 2 | IV | 11.18 ± 1.28 | 0.346 ± 0.121 | - | - | ~9 | Le et al., 2023 |
| 2, 5, 10 | PO | - | - | - | - | |||
| Compound 1 (GSK) | - | IV | 64.4 | - | - | - | - | Hammond et al., 2009 |
| - | PO | - | - | - | 154 (normalized) | - | ||
| Compound 16 (GSK) | - | IV | 9.4 | - | - | - | - | Hammond et al., 2009 |
| - | PO | - | - | - | 600 (normalized) | - |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)
The inhibitory activity of the compounds against Sgk1 and Sgk2 was determined using a scintillation proximity assay (SPA). This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a biotinylated peptide substrate by the kinase.
-
Reaction Setup : Activated Sgk1 or Sgk2 was incubated with increasing concentrations of the test compound and a synthetic biotinylated peptide substrate (e.g., CROSStide).
-
Initiation : The kinase reaction was initiated by the addition of [γ-³²P]ATP.
-
Quenching and Detection : After incubation, the reaction was stopped, and streptavidin-coated polystyrene beads containing a scintillant were added. The biotinylated peptide substrate binds to the beads, bringing the radiolabeled phosphate in close proximity to the scintillant, which generates a detectable light signal.
-
Data Analysis : The signal was measured using a scintillation counter. IC₅₀ values were calculated from the dose-response curves.
Cellular Phosphorylation Assay
The cellular potency of the inhibitors was assessed by measuring the phosphorylation of a known Sgk1 substrate, such as GSK3β or NDRG1, in a relevant cell line (e.g., U2OS, HeLa).
-
Cell Treatment : Cells were pre-treated with various concentrations of the inhibitor for a specified time.
-
Stimulation : Cells were then stimulated with an appropriate agonist (e.g., insulin) to activate the Sgk1 pathway.
-
Lysis and Protein Quantification : Cells were lysed, and total protein concentration was determined.
-
Western Blotting : Equal amounts of protein were subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies specific for the phosphorylated and total forms of the substrate protein.
-
Detection and Analysis : An appropriate secondary antibody conjugated to a detection enzyme was used, and the signal was visualized. The ratio of phosphorylated to total protein was quantified to determine the inhibitory effect of the compound.
In Vivo Pharmacokinetic Study in Rats
The pharmacokinetic properties of the compounds were evaluated in male Wistar rats.
-
Animal Dosing : Rats were administered the compound either intravenously (IV) via the tail vein or orally (PO) by gavage. A cassette dosing approach (up to 5 compounds per cassette) at low doses was sometimes employed for efficiency.
-
Blood Sampling : Blood samples were collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-containing tubes.
-
Plasma Preparation : Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis : Plasma concentrations of the compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Sample preparation typically involved protein precipitation with acetonitrile.
-
Pharmacokinetic Analysis : Plasma concentration-time data were analyzed using non-compartmental analysis to determine pharmacokinetic parameters such as clearance (CLp), volume of distribution at steady state (Vdss), half-life (t½), and area under the curve (AUC). Oral bioavailability was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Discussion
The data presented in this guide highlight the diversity in potency and pharmacokinetic properties among different Sgk1 inhibitors.
This compound demonstrates high in vitro potency with an IC₅₀ of 1 nM for Sgk1. It also shows good selectivity over the Sgk2 isoform. Its cellular activity is confirmed by the inhibition of GSK3β phosphorylation. However, a significant gap in the current knowledge is the lack of publicly available in vivo pharmacokinetic data for this compound. This information is critical for assessing its potential as a drug candidate.
GSK650394 is a well-characterized Sgk1 inhibitor with moderate in vitro potency. In vivo studies in rats revealed that it has low total clearance and a small volume of distribution. However, its oral bioavailability is very low (~9%), which is attributed to low solubility and extensive first-pass metabolism via glucuronidation.[2]
The azaindole-based inhibitors from GSK (Compounds 1, 2, and 16) provide valuable structure-activity and structure-property relationship insights. The initial hit compounds (1 and 2) had good in vitro potency but were predicted to have poor oral pharmacokinetic properties due to the presence of a carboxylate group.[1] Structural modification, as seen in Compound 16 , led to improved in vitro potency and a significant improvement in the oral AUC in rats, demonstrating that rational drug design can overcome initial pharmacokinetic hurdles.[1]
SI113 shows sub-micromolar in vitro potency against Sgk1. Similar to EMD638683, its in vivo efficacy has been reported in cancer models, but a comprehensive pharmacokinetic profile is not publicly available.
Conclusion
The development of potent and selective Sgk1 inhibitors is an active area of research. While several compounds, including this compound, exhibit promising in vitro profiles, the translation of this potency into favorable in vivo pharmacokinetics remains a key challenge. The comparative data presented in this guide underscore the importance of early and integrated assessment of ADME (absorption, distribution, metabolism, and excretion) properties in the drug discovery process. Future work should focus on obtaining comprehensive in vivo pharmacokinetic data for promising compounds like this compound to enable a more complete and direct comparison and to guide the development of the next generation of Sgk1-targeted therapeutics.
References
Sgk1-IN-1 vs. Pan-AGC Kinase Inhibitors: A Comparative Selectivity Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its potential as a therapeutic agent or a research tool. This guide provides a detailed comparison of the selectivity profile of Sgk1-IN-1, a potent inhibitor of Serum/glucocorticoid-regulated kinase 1 (SGK1), with that of several well-established pan-AGC kinase inhibitors, including staurosporine, UCN-01, BX-795, and AT13148. This analysis is supported by quantitative experimental data from broad kinase screening panels and detailed experimental methodologies.
This compound has emerged as a valuable chemical probe for studying the physiological roles of SGK1, a key downstream effector of the PI3K signaling pathway. Its selectivity is a critical attribute that distinguishes it from broader-spectrum inhibitors that target multiple kinases within the AGC family and beyond. Pan-AGC kinase inhibitors, while useful in certain contexts, often exhibit significant off-target effects due to the highly conserved nature of the ATP-binding pocket within the kinase superfamily.
Executive Summary of Selectivity Profiles
This compound demonstrates remarkable selectivity for SGK1 over other kinases, including its close homologs SGK2 and SGK3. In contrast, pan-AGC kinase inhibitors like staurosporine exhibit broad activity across the kinome, inhibiting a large number of kinases with high potency. Other pan-AGC inhibitors such as UCN-01, BX-795, and AT13148 also display a wider range of targets compared to this compound, though with varying degrees of promiscuity.
To provide a clear quantitative comparison, the following tables summarize the inhibition data for this compound and representative pan-AGC kinase inhibitors against a panel of kinases. Due to the lack of a publicly available, comprehensive kinome scan dataset for this compound, data for the highly selective SGK1 inhibitor, GSK650394, is included as a surrogate to represent the profile of a selective SGK1 inhibitor.
Quantitative Kinase Inhibition Data
Table 1: Inhibition Profile of this compound and a Selective SGK1 Inhibitor Analog (GSK650394)
| Kinase | This compound IC50 (nM) | GSK650394 IC50 (nM) |
| SGK1 | 1 (at 10 µM ATP), 41 (at 500 µM ATP) [1] | 62 [2][3][4] |
| SGK2 | 128[1] | 103[2][3][4] |
| SGK3 | 3100[1] | >30-fold selective over Akt and other related kinases[2] |
| General Kinase Panel | No inhibition >50% at 1 µM against a panel of 60 kinases[1] | >30-fold selectivity over Akt and other related kinases[2] |
Table 2: Inhibition Profile of Pan-AGC Kinase Inhibitors
| Kinase | Staurosporine (% Inhibition at 1µM) | UCN-01 (% Inhibition at 1µM) | BX-795 (% Inhibition at 1µM) | AT13148 IC50 (nM) |
| PDK1 | - | - | Potent inhibitor | - |
| AKT1 | - | - | - | 38[1][5] |
| AKT2 | - | - | - | 402[1][5] |
| AKT3 | - | - | - | 50[1][5] |
| p70S6K (RPS6KB1) | - | - | - | 8[1][5] |
| PKA (PRKACA) | - | - | - | 3[1][5] |
| ROCK1 | - | - | - | 6[1][5] |
| ROCK2 | - | - | - | 4[1][5] |
| SGK3 | - | - | - | 63[1] |
| Aurora B (AURKB) | - | - | Potent inhibitor | >800[1] |
| TBK1 | - | - | Potent inhibitor | - |
| IKKε (IKBKE) | - | - | Potent inhibitor | - |
| Number of Kinases Inhibited >50% at 1µM | High (Broad Spectrum) | High | High | - |
Signaling Pathway Context
To visualize the points of intervention for these inhibitors, the following diagram illustrates a simplified PI3K/Akt/SGK signaling pathway, a core component of the AGC kinase network.
Figure 1: Simplified PI3K/SGK1 Signaling Pathway. This diagram illustrates the activation cascade leading to SGK1 activation and the points of inhibition for this compound and pan-AGC kinase inhibitors.
Experimental Methodologies
The selectivity of kinase inhibitors is typically determined using a variety of in vitro assays. Below are detailed protocols for three commonly employed methods for generating kinase inhibition data.
KINOMEscan® Competition Binding Assay
This high-throughput assay platform from Eurofins Discovery (formerly DiscoveRx) measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Figure 2: KINOMEscan® Assay Workflow. This diagram outlines the key steps of the KINOMEscan® competition binding assay.
Experimental Protocol:
-
Preparation of Reagents: DNA-tagged kinases, an immobilized active-site directed ligand, and the test compound are prepared in appropriate buffers.
-
Binding Reaction: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound components are washed away, leaving only the kinase-ligand complexes that are bound to the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of associated DNA tag.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A lower amount of captured kinase indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand. Results are often expressed as percent of control or Kd values.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay from Thermo Fisher Scientific that measures inhibitor binding to the kinase active site.
Experimental Protocol:
-
Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase-europium-labeled antibody mixture, and a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Addition of Kinase/Antibody Mixture: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Addition of Tracer: Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. Inhibition is observed as a decrease in the TR-FRET ratio as the test compound displaces the tracer from the kinase active site. IC50 values are determined by plotting the TR-FRET ratio against a range of inhibitor concentrations.[6][7][8][9][10]
Radiometric Kinase Assay ([γ-³³P]ATP Filter Binding)
This traditional and robust method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, and the test inhibitor at various concentrations in a suitable kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing MgCl2 and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filters extensively with a phosphoric acid solution to remove any unbound [γ-³³P]ATP.
-
Scintillation Counting: Place the dried filter papers into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a DMSO control. IC50 values are determined from dose-response curves.
Conclusion
References
- 1. BX 795 | Phosphoinositide-dependent Kinase 1 | Tocris Bioscience [tocris.com]
- 2. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. Drug: Staurosporine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Drug: AT13148 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Drug: Staurosporine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Drug: AT13148 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Validating the Anti-Tumor Effects of Sgk1 Inhibition in Multiple Cancer Models: A Comparative Guide
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical node in cancer cell signaling, playing a pivotal role in tumor growth, survival, and therapeutic resistance.[1] As a downstream effector of the PI3K pathway, SGK1 can mediate oncogenic signals independently of AKT, making it an attractive target for cancer therapy.[2] This guide provides a comparative analysis of the anti-tumor effects of SGK1 inhibition, with a focus on validating the efficacy of SGK1 inhibitors in various cancer models. While a specific inhibitor designated "Sgk1-IN-1" is not extensively documented in publicly available literature, this guide will focus on well-characterized SGK1 inhibitors as surrogates to illustrate the validation process and provide a benchmark for comparison.
Comparative Efficacy of Sgk1 Inhibitors
The anti-tumor activity of Sgk1 inhibitors has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the available IC50 data for prominent Sgk1 inhibitors.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| GSK650394 | Prostate Cancer | LNCaP | ~1 | [3][4][5] |
| GSK650394 | Colorectal Cancer | HCT116 | 135.5 | [6] |
| EMD638683 | Cervical Cancer | HeLa | 3 | [7][8][9] |
| EMD638683 | Colon Cancer | CaCo-2 | Not specified, effective at 50 µM | [10] |
| SI113 | Glioblastoma | Not specified | Not specified, induces apoptosis | [11] |
| SI113 | Endometrial Cancer | Not specified | Not specified, induces apoptosis and autophagy | [11] |
| QGY-5-114-A | Colorectal Cancer | HCT116 | 122.9 | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Sgk1 inhibitors and to design robust validation studies, it is crucial to visualize the underlying signaling pathways and the experimental workflow.
Caption: Sgk1 signaling pathway in cancer.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EMD638683 | SGK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Sgk1-IN-1 with a Rescue Experiment: A Comparative Guide
This guide provides a comparative analysis of the serum and glucocorticoid-regulated kinase 1 (SGK1) inhibitor, Sgk1-IN-1, and outlines a robust experimental strategy to confirm its on-target effects. For researchers in pharmacology and drug development, ensuring that a compound's biological effects are a direct consequence of modulating its intended target is paramount. A rescue experiment is a gold-standard method for this validation, providing clear, interpretable data on target engagement and specificity in a cellular context.
The SGK1 Signaling Pathway: A Key Therapeutic Target
SGK1 is a serine/threonine kinase and a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Upon activation by growth factors or hormones, PI3K generates PIP3, leading to the recruitment and activation of PDK1 and mTORC2. These kinases then phosphorylate and fully activate SGK1.[1][2] Activated SGK1 proceeds to phosphorylate a wide array of intracellular targets to regulate fundamental cellular processes, including cell survival, proliferation, and ion transport.[2][3] Its substrates include N-Myc downstream-regulated gene 1 (NDRG1) and the transcription factor FOXO3a.[1][2] Dysregulation of the SGK1 pathway is implicated in various pathologies, including cancer and hypertension, making it an attractive target for therapeutic intervention.[1][3]
Comparison of Selected SGK1 Inhibitors
This compound is a highly potent and selective inhibitor of SGK1.[4] To appreciate its utility, it is valuable to compare it with other well-characterized SGK1 inhibitors. The table below summarizes key performance metrics, demonstrating the high potency of this compound.
| Inhibitor | IC50 (SGK1) | Key Characteristics | Reference |
| This compound | 1 nM | Highly active and selective SGK1 inhibitor. | [4] |
| GSK650394 | 62 nM | Novel SGK inhibitor, also inhibits SGK2 (IC50 = 103 nM). | [4] |
| EMD638683 | 3 µM | Highly selective SGK1 inhibitor. | [4] |
| SI113 | - | A pyrazolo[3,4-d]pyrimidine analog characterized as a selective SGK1 inhibitor. | [1] |
IC50 values can vary based on assay conditions.
The Rescue Experiment: A Strategy for Target Validation
A rescue experiment is designed to demonstrate that the effect of an inhibitor can be reversed (or "rescued") by introducing a form of the target protein that is resistant to the inhibitor. This confirms that the inhibitor's cellular phenotype is due to its interaction with the intended target. The workflow involves comparing the inhibitor's effect in cells expressing the normal (wild-type) target, a kinase-dead (negative control) target, and an inhibitor-resistant mutant of the target.
Experimental Protocols
Generation of an Inhibitor-Resistant SGK1 Mutant
An inhibitor-resistant mutant of SGK1 must be generated first. This typically involves identifying the amino acid residue in the ATP-binding pocket that is crucial for inhibitor binding but not for kinase activity. A point mutation at this site can confer resistance. This mutant, along with wild-type (WT) SGK1 and a kinase-dead (KD) SGK1 (e.g., containing a mutation in the catalytic site), should be cloned into a suitable mammalian expression vector with a selectable marker.
Cell Culture and Transfection
-
Cell Line Selection: Choose a cell line where SGK1 activity is known to drive a quantifiable phenotype, such as proliferation or survival (e.g., certain breast or prostate cancer cell lines).[3]
-
Transfection: Transfect the chosen cell line with the following constructs:
-
Empty Vector (Control)
-
Wild-Type (WT) SGK1
-
Inhibitor-Resistant (IR) SGK1
-
Kinase-Dead (KD) SGK1
-
-
Selection: Select stable cell lines using the appropriate antibiotic. Confirm overexpression of the respective SGK1 constructs via Western Blot. A study successfully used this approach to demonstrate that growth impairment from SGK1 knockdown could be rescued by overexpressing wild-type SGK1, but not a kinase-inactive version.[5]
This compound Treatment and Phenotypic Assay (e.g., Cell Proliferation)
-
Seeding: Plate all four stable cell lines (Empty Vector, WT-SGK1, IR-SGK1, KD-SGK1) at an equal density in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a dose-response curve of this compound (e.g., 0-10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate cells for a period sufficient to observe the desired phenotype (e.g., 72 hours for proliferation).
-
Quantification: Measure cell proliferation using a standard method such as a CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.
-
Data Analysis: Normalize the results to the vehicle-treated control for each cell line and plot the dose-response curves.
Target Engagement Confirmation via Western Blot
-
Protocol: Plate the four cell lines and treat with an effective concentration of this compound (e.g., 10x IC50) for a short duration (e.g., 2-4 hours).
-
Lysis: Lyse the cells and prepare protein lysates.
-
Blotting: Perform Western Blot analysis using antibodies against:
-
Phospho-NDRG1 (a direct SGK1 substrate)
-
Total NDRG1
-
Total SGK1 (to confirm equal expression in transfected lines)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Interpretation: this compound should decrease p-NDRG1 levels in Empty Vector, WT-SGK1, and KD-SGK1 cells, but not in the IR-SGK1 cells, confirming on-target engagement.
Expected Results and Interpretation
The data from the rescue experiment can be summarized to provide a clear verdict on the on-target activity of this compound.
| Cell Line | This compound Effect on Proliferation | This compound Effect on p-NDRG1 | Interpretation |
| Empty Vector | Inhibition | Decrease | The inhibitor is active on the endogenous SGK1 pathway. |
| WT-SGK1 | Inhibition | Decrease | Overexpression of WT-SGK1 does not confer resistance. |
| Resistant-SGK1 | No Inhibition (or significantly reduced) | No Decrease (or significantly reduced) | (Rescue Confirmed) The inhibitor's effect is specifically mediated through SGK1. |
| Kinase-Dead SGK1 | Inhibition | Decrease | The kinase activity of the overexpressed SGK1 is not contributing to resistance. |
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sgk1-IN-1
For researchers and scientists at the forefront of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Sgk1-IN-1, a highly selective inhibitor of the SGK-1 kinase. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Chemical and Physical Properties
A thorough understanding of the properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C17H12ClFN6O2S |
| Molecular Weight | 418.83 g/mol |
| Appearance | Solid, Light yellow to yellow |
| Solubility | Soluble in DMSO (50 mg/mL) |
| CAS Number | 1279829-87-6 |
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Condition | Storage Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 2 years |
| In solvent at -20°C | 1 year |
When handling this compound, it is imperative to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation of dust particles.
Step-by-Step Disposal Protocol
While specific institutional guidelines may vary, the following protocol outlines the best practices for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the compound.
-
Place all solid waste into a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," "this compound," and the primary hazard class (e.g., "Toxic").
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including stock solutions, experimental media, and solvent rinses.
-
Use a dedicated, sealed, and compatible hazardous waste container (e.g., glass for organic solvents).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Do not mix incompatible waste streams.
-
2. Decontamination:
-
Decontaminate all non-disposable laboratory equipment that has come into contact with this compound.
-
Use a suitable solvent (such as ethanol or isopropanol) to rinse the surfaces, collecting the rinse as hazardous liquid waste.
-
Follow with a thorough wash using a laboratory detergent and water.
3. Waste Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent spills from spreading.
4. Final Disposal:
-
Dispose of the hazardous waste through your institution's designated Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national regulations for complete and accurate classification.
Signaling Pathway and Disposal Workflow
To provide further context for researchers, the following diagrams illustrate the SGK1 signaling pathway and a summary of the disposal workflow.
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Personal protective equipment for handling Sgk1-IN-1
Essential Safety and Handling Guide for Sgk1-IN-1
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available safety information and established best practices for handling potent, small molecule kinase inhibitors.
Disclaimer: An official, comprehensive Safety Data Sheet (SDS) for this compound was not found in public databases. The information herein is a synthesis of available data and general laboratory safety principles for hazardous chemicals. Always consult your institution's safety officer and specific internal protocols before handling any new chemical compound.
Physicochemical and Hazard Information
| Property | Value | Reference |
| Molecular Formula | C17H12ClFN6O2S | [1][2][3] |
| Molecular Weight | 418.83 g/mol | [1][2][3] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 1279829-87-6 | [1][3] |
| Purity | 99.67% | [3] |
| Solubility | Soluble in DMSO (50 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years or -20°C for 1 year. | [1] |
While specific toxicity data for this compound is limited, it is a highly potent and selective inhibitor of SGK1, with an IC50 of 1 nM.[1][3] As with many kinase inhibitors, it should be handled as a potentially hazardous compound. Similar compounds, like SGK1-IN-3, are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
A risk assessment should be conducted by the user to determine the specific PPE required for their experimental conditions.[5][6] However, the following recommendations provide a baseline for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended for handling hazardous drugs.[5] |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects eyes from splashes of the compound in solid or solution form.[6] |
| Body Protection | A disposable, fluid-resistant laboratory coat or gown. | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[7] |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing (Solid Compound)
-
Location: Perform all manipulations of the solid this compound compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
PPE: Don all recommended PPE, including double gloves, safety goggles, a lab coat, and a respirator if not in a contained ventilation space.
-
Weighing: Use a dedicated, calibrated analytical balance. Tare a tared weigh boat or paper. Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Cleaning: After weighing, carefully clean the spatula and the balance with a solvent-dampened wipe (e.g., 70% ethanol), followed by a dry wipe. Dispose of these wipes as hazardous waste.
Solution Preparation
-
Location: All solution preparation should be conducted in a chemical fume hood.
-
PPE: Wear all recommended PPE.
-
Solvent: Use newly opened, anhydrous-grade Dimethyl Sulfoxide (DMSO) for best solubility.[1]
-
Procedure:
-
Add the appropriate volume of DMSO to the vial containing the pre-weighed this compound powder.
-
Cap the vial securely and vortex or sonicate as needed to fully dissolve the compound. The product page for this compound notes that ultrasonic treatment may be necessary.[1]
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[1] Store the aliquots at -80°C for long-term stability (up to 2 years).[1]
Use in Experiments
-
Location: All experiments involving this compound should be performed in a designated area, and if possible, within a biosafety cabinet or chemical fume hood, especially when aerosol generation is possible.
-
PPE: At a minimum, wear a lab coat, safety glasses, and single nitrile gloves. The need for additional PPE should be determined by the specific experimental protocol.
-
Cross-Contamination: Use dedicated pipette tips and other disposable labware to prevent cross-contamination of other reagents and cell cultures.
Disposal Plan
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, vials) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A common procedure is to wipe down surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Experimental Context: SGK1 Signaling and Inhibition
This compound is a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in numerous cellular processes.[8] SGK1 is a downstream effector of the PI3K signaling pathway and plays a role in cell survival, proliferation, and ion channel regulation.[9][10]
General Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating this compound activity in a cellular context.
SGK1 Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified SGK1 signaling pathway, highlighting the point of inhibition by this compound. Growth factors activate PI3K, leading to the activation of PDK1 and mTORC2, which in turn phosphorylate and activate SGK1. Activated SGK1 then phosphorylates downstream targets such as GSK3β and NDRG1.
Caption: Simplified SGK1 signaling pathway showing inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H12ClFN6O2S | CID 71506845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. SGK1-IN-3|MSDS [dcchemicals.com]
- 5. pogo.ca [pogo.ca]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. SGK1 - Wikipedia [en.wikipedia.org]
- 9. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
